Crenolanib
描述
This compound is under investigation for the treatment of Diffuse Intrinsic Pontine Glioma and Progressive or Refractory High-Grade Glioma.
This compound is an orally bioavailable benzimidazole targeting the platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta and FMS-related tyrosine kinase 3 (Flt3), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits both wild-type and mutated forms of PDGFR and Flt3, which may result in the inhibition of PDGFR- and Flt3-related signal transduction pathways. This results in inhibition of tumor angiogenesis and tumor cell proliferation in PDGFR and/or Flt3 overexpressing tumor cells. PDGFR and Flt3, class III receptor tyrosine kinases, are upregulated or mutated in many tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.
See also: this compound Besylate (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNHJHQFHQTFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985873 | |
| Record name | Crenolanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670220-88-9 | |
| Record name | Crenolanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670220-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crenolanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crenolanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crenolanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRENOLANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Crenolanib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenolanib is a potent, orally bioavailable benzimidazole Type I tyrosine kinase inhibitor (TKI) that selectively targets class III receptor tyrosine kinases (RTKs).[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Molecular Targets and Binding Affinity
This compound was initially developed as a highly selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs) and was later identified as a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3).[1][3] As a Type I inhibitor, this compound binds to the active conformation of the kinase domain, competing with ATP.[2][4] This mode of action allows it to be effective against both wild-type and mutated forms of its target kinases.[1]
The primary molecular targets of this compound are:
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) [5]
-
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) [2]
-
FMS-like Tyrosine Kinase 3 (FLT3) [6]
This compound exhibits high binding affinity for its targets, as demonstrated by low dissociation constants (Kd). It also shows potent inhibitory activity in cellular assays, reflected by low half-maximal inhibitory concentrations (IC50).
Quantitative Data: Binding Affinity and Inhibitory Concentrations
The following tables summarize the binding affinity (Kd) and half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and various mutant forms.
| Target Kinase | Mutant | Kd (nM) | Cell Line | IC50 (nM) | Reference |
| FLT3 | Wild-Type | 0.15 | SEMK2 | ~2 | [4][6] |
| ITD | 0.14 - 22 | MV4-11 | 1.3 - 10 | [4] | |
| MOLM-13/14 | 4.9 - 10 | [4] | |||
| D835H | - | HB119 | - | [3] | |
| D835Y | - | Ba/F3 | - | [6] | |
| D835V | - | Ba/F3 | - | [6] | |
| ITD/D835V | - | Ba/F3 | - | [4] | |
| ITD/F691L | - | Ba/F3 | - | [4] | |
| PDGFRα | Wild-Type | 2.1 | - | - | |
| D842V | - | BaF3 | ~10 | ||
| V561D | - | BaF3 | 85 | ||
| FIP1L1-PDGFRα | - | EOL-1 | 21 (kinase), 0.0002 (cell) | [7] | |
| PDGFRβ | Wild-Type | 3.2 | - | - | |
| c-Kit | D816V | - | HMC1.2 | - | [7] |
| D816Y | - | p815 | - | [7] | |
| Abl | Wild-Type (active) | - | - | - | [4] |
| Wild-Type (inactive) | - | - | - | [4] | |
| Q252H (active) | - | - | - | [4] | |
| Q252H (inactive) | - | - | - | [4] |
Downstream Signaling Pathways
By inhibiting the kinase activity of PDGFR and FLT3, this compound effectively blocks the phosphorylation of downstream effector proteins, thereby disrupting key signaling cascades involved in cell proliferation, survival, and differentiation. The primary pathways affected are the RAS/MAPK, PI3K/AKT/mTOR, and STAT5 pathways.[8][9]
RAS/MAPK Signaling Pathway
The RAS/MAPK pathway is a critical regulator of cell proliferation. Upon activation, receptor tyrosine kinases like PDGFR and FLT3 recruit adapter proteins that activate RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and ERK. This compound's inhibition of the upstream receptors leads to a reduction in phosphorylated ERK (pERK), thereby halting this pro-proliferative signal.[10]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is crucial for cell growth, survival, and metabolism. Activated PDGFR and FLT3 phosphorylate and activate PI3K, which in turn activates AKT. AKT then phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell survival. This compound's inhibition of the receptors prevents the activation of this cascade, resulting in decreased levels of phosphorylated AKT (pAKT) and phosphorylated S6 ribosomal protein (pS6), a downstream effector of mTOR.[8][10]
STAT5 Signaling Pathway
The STAT5 pathway is particularly important in hematopoietic cells and is constitutively activated by FLT3-ITD mutations in Acute Myeloid Leukemia (AML). Activated FLT3 directly phosphorylates STAT5, which then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and proliferation. This compound effectively inhibits the phosphorylation of STAT5 (pSTAT5), thereby blocking this oncogenic signaling pathway.[10][11]
Activity Against Resistance-Conferring Mutations
A key feature of this compound is its activity against mutations that confer resistance to other TKIs. In AML, secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835 mutation, are a common mechanism of resistance to Type II FLT3 inhibitors. As a Type I inhibitor, this compound remains effective against these mutations.[6][12] Similarly, in Gastrointestinal Stromal Tumors (GIST), the PDGFRα D842V mutation confers resistance to imatinib, but this compound retains inhibitory activity against this mutant.[2]
Mechanisms of Resistance to this compound
Despite its efficacy against certain TKI-resistant mutations, resistance to this compound can still emerge. Studies have shown that this resistance is often not due to new on-target mutations in FLT3. Instead, it frequently involves the activation of alternative signaling pathways, primarily through mutations in genes such as NRAS and IDH2.[12][13] These mutations can activate downstream effectors like the MAPK pathway, bypassing the need for FLT3 signaling.[12]
Experimental Protocols
The following section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability and IC50 Determination (MTT/WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to determine the IC50 of a drug.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours.[15]
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[14]
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Western Blotting for Phosphoprotein Analysis
Western blotting is used to detect the phosphorylation status of specific proteins in the signaling pathways, providing direct evidence of kinase inhibition.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 1-2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pFLT3, anti-pERK, anti-pAKT, anti-pSTAT5) overnight at 4°C.[3][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein to confirm equal loading.
Conclusion
This compound is a highly potent Type I TKI that effectively inhibits the kinase activity of PDGFRα, PDGFRβ, and FLT3. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT5 cascades. This results in the inhibition of cell proliferation and survival. A key advantage of this compound is its ability to inhibit mutations that confer resistance to other TKIs, such as the FLT3 D835 and PDGFRα D842V mutations. Understanding the detailed mechanism of action, as outlined in this guide, is crucial for the continued development and optimal clinical application of this compound in the treatment of various malignancies.
References
- 1. Facebook [cancer.gov]
- 2. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Regulates ERK and AKT/mTOR Signaling Pathways in RAS/BRAF-Mutated Colorectal Cancer Cells and Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy | Haematologica [haematologica.org]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dbGaP Study [ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
Crenolanib as a PDGFR Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crenolanib is an orally bioavailable benzimidazole that functions as a potent and selective Type I inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting Platelet-Derived Growth Factor Receptors (PDGFR) α and β, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Unlike Type II inhibitors, this compound binds to the active "DFG-in" conformation of the kinase, providing potent inhibition of both wild-type and mutant forms of its target receptors.[1] This characteristic is particularly significant in overcoming resistance mutations found in various cancers. This guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and clinical development landscape, with a focus on its role as a PDGFR inhibitor.
Chemical Properties
This compound, chemically known as 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-4-piperidinamine, is a small molecule inhibitor developed by AROG Pharmaceuticals, LLC.[1][3]
-
Molar Mass: 443.551 g·mol⁻¹[1]
Mechanism of Action as a PDGFR Inhibitor
PDGFRs are key drivers of cell proliferation, migration, and angiogenesis.[5] Their aberrant activation through mutations or overexpression is implicated in various malignancies, including gliomas and gastrointestinal stromal tumors (GIST).[1][5][6]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of PDGFRα and PDGFRβ, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][5] The primary pathways inhibited include the PI3K/AKT/mTOR and Ras/MEK/ERK (MAPK) pathways, which are crucial for cell survival and proliferation.[1][7][8] By blocking these signals, this compound effectively inhibits tumor angiogenesis and tumor cell growth.[2][5]
PDGFR Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical PDGFR signaling pathway and the point of inhibition by this compound. Upon ligand (PDGF) binding, PDGFR dimerizes and autophosphorylates, creating docking sites for SH2-domain-containing proteins like PI3K and Grb2. This initiates the PI3K/AKT and MAPK signaling cascades, respectively. This compound blocks the initial autophosphorylation step, thereby preventing the activation of all downstream effectors.
Quantitative Data
The efficacy of this compound has been quantified through various preclinical and clinical studies. The data below is summarized for comparative analysis.
Table 1: In Vitro Potency and Selectivity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound against various kinases. Lower values indicate higher potency.
| Target Kinase | Mutant | Assay Type | IC50 | Kd | Reference(s) |
| PDGFRα | Wild-Type | CHO Cell Phosphorylation | 10 nM | 2.1 nM / 3.2 nM | [1][4][9] |
| D842V | CHO Cell Phosphorylation | 6 nM | - | [1] | |
| D842V | BaF3 Cell Proliferation | ~10 nM | - | [4] | |
| V561D | BaF3 Cell Proliferation | 85 nM | - | [4] | |
| V561D + D842V | Kinase Activity | Low nM | - | [10] | |
| PDGFRβ | Wild-Type | Porcine Aortic Epithelial Cells | 0.8 ng/mL (~1.8 nM) | 3.2 nM / 2.1 nM | [1][4][9] |
| Wild-Type | Recombinant Kinase Assay | 0.4 ng/mL (~0.9 nM) | - | [1][11] | |
| FLT3 | Wild-Type | In Vitro Assay | - | 0.74 nM | [9][10] |
| ITD | TF-1 Cell Phosphorylation | 1.3 nM | 0.74 nM | [1][9] | |
| D835Y | Ba/F3 Cell Phosphorylation | 8.8 nM | 0.18 nM | [1][9] | |
| c-KIT | Wild-Type | In Vitro Assay | 67 nM | 78 nM | [1] |
| D816V | In Vitro Assay | 2.5 nM | - | [1] | |
| D816H | In Vitro Assay | 5.4 nM | - | [1] |
Table 2: Pharmacokinetic Properties of this compound in Humans
This table outlines the key pharmacokinetic parameters of this compound observed in clinical trials.
| Parameter | Value | Patient Population | Reference(s) |
| Bioavailability | Orally Bioavailable | Cancer Patients | [1][2] |
| Tmax (Time to Peak Concentration) | 2-3 hours | Relapsed/Refractory AML | [12] |
| Terminal Half-life (t½) | ~8 hours | Adult Cancer Patients | [13] |
| 12.3 - 18.5 hours | Pediatric Brain Tumor Patients | [14] | |
| Metabolism | Cytochrome P450 | Adult Cancer Patients | [13] |
| Clearance (CL/F) | ~60 L/h | Adult AML Patients | [14] |
| 38.5 L/h | Pediatric Brain Tumor Patients | [14] | |
| Drug Accumulation | Minimal | AML Patients | [12][14] |
| Dosing Regimen | 100 mg TID (orally) | GIST, Glioblastoma | [13][15] |
Table 3: Overview of Key Clinical Trials for this compound
This table highlights significant clinical trials investigating this compound for PDGFR-driven cancers.
| Trial Identifier | Phase | Condition(s) | Target | Status (as of last update) | Reference(s) |
| NCT01243346 | II | Gastrointestinal Stromal Tumor (GIST) | PDGFRα D842-related mutations | Last update June 2018 | [13][16] |
| NCT01229644 | II | Adult Gliomas (High and Low Grade) | PDGFR | Last update July 2018 | [1][17] |
| NCT01393912 | I | Pediatric High-Grade Glioma, including DIPG | PDGFR | Completed | [11][13] |
| NCT02400421 | II | Recurrent/Refractory Glioblastoma | PDGFRα gene amplification | Last update June 2021 | [15] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating kinase inhibitors. Below are representative protocols for key assays used in the characterization of this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method to determine the IC50 of this compound against a target kinase, such as PDGFR, using a fluorescence-based assay.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% Glycerol, and 2 mM DTT.
-
Enzyme : Reconstitute recombinant human PDGFRβ kinase in kinase buffer to a working concentration of 2x the final desired concentration (e.g., 2-5 nM).
-
Substrate/ATP Mix : Prepare a 2x mix in kinase buffer containing a specific peptide substrate (e.g., poly-Glu, Tyr 4:1) at 0.2 mg/mL and ATP at a concentration near its Km value (e.g., 20 µM).
-
Test Compound : Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer to create 10x final concentrations.
-
-
Assay Procedure :
-
Add 5 µL of the 10x this compound serial dilutions or DMSO control to wells of a 384-well plate.
-
Add 2.5 µL of the 2x substrate/ATP mix to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x enzyme solution to all wells. The final volume should be 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a termination buffer containing EDTA.
-
-
Detection :
-
Quantify the amount of phosphorylated substrate. For fluorescence-based assays (e.g., TR-FRET), this involves adding detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an acceptor-bead-conjugated antibody) and incubating for 60 minutes at room temperature.[18][19]
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
-
Cell Seeding :
-
Culture human cancer cells (e.g., H1703 lung cancer cells with PDGFRα amplification) in appropriate media.[1]
-
Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment :
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[21]
-
-
Solubilization and Measurement :
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[21]
-
-
Data Analysis :
-
Subtract the background absorbance from a blank well (media only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log-concentration of this compound and fitting to a dose-response curve.
-
General Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. This compound | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I study using this compound to target PDGFR kinase in children and young adults with newly diagnosed DIPG or recurrent high-grade glioma, including DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of this compound in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of this compound in Recurrent/Refractory Glioblastoma With PDGFRA Gene Amplification - National Brain Tumor Society [trials.braintumor.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Crenolanib's Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Crenolanib is an orally bioavailable benzimidazole compound that acts as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs).[1][2] It is a type I kinase inhibitor, meaning it binds to the active, phosphorylated conformation of the kinase.[1][3] This technical guide provides an in-depth overview of this compound's target kinase profile, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways.
Quantitative Kinase Inhibition Profile
This compound demonstrates high potency against wild-type and mutant isoforms of FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors α and β (PDGFRα/β).[1] Its selectivity is a key feature, with a more than 100-fold greater affinity for PDGFR compared to other kinases such as c-Kit, VEGFR-2, TIE-2, FGFR-2, EGFR, erbB2, and Src.[4]
Table 1: this compound IC50 and Kd Values for Primary Kinase Targets
| Kinase Target | Mutation Status | IC50 (nM) | Kd (nM) | Cell Line/Assay System |
| FLT3 | Wild-Type | ~2 | 0.74 | In vitro kinase assay |
| ITD | 1.3 - 7 | 0.74 | TF-1, Molm14, MV411 cells | |
| D835Y | 8.8 | 0.18 | Ba/F3 cells | |
| D835H | - | 0.4 | In vitro binding assay | |
| PDGFRα | Wild-Type | 0.9 | 2.1 - 3.2 | CHO cells, Porcine Aortic Epithelial cells |
| D842V | 6 - 10 | - | CHO cells, Isogenic model system | |
| V561D | 85 | - | BaF3 cells | |
| FIP1L1-PDGFRα | 21 | - | EOL-1 cells | |
| PDGFRβ | Wild-Type | 1.8 | 3.2 | CHO cells, Porcine Aortic Epithelial cells |
| c-KIT | Wild-Type | 67 | 78 | In vitro assays |
| D816V | 2.5 | - | In vitro assays | |
| D816H | 5.4 | - | In vitro assays |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Values are compiled from multiple sources.[1][3][4][5]
Core Signaling Pathways Targeted by this compound
This compound's therapeutic effect is derived from its inhibition of key signaling pathways that drive oncogenesis. In various cancers, the activation of FLT3 or the PDGF/PDGFR axis promotes tumor development, migration, and angiogenesis through downstream mediators like AKT and MEK.[1]
Caption: this compound inhibits FLT3 and PDGFR signaling pathways.
Experimental Protocols
The characterization of this compound's kinase inhibition profile involves a variety of in vitro and cell-based assays.
Kinase Assays
Biochemical kinase assays are employed to determine the direct inhibitory activity of this compound on purified kinases.
-
Objective: To quantify the IC50 or Kd of this compound against a specific kinase.
-
General Procedure:
-
Recombinant kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP.
-
Varying concentrations of this compound are added to the reaction.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based detection.
-
IC50 values are calculated by fitting the dose-response data to a sigmoid curve.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the effect of this compound on kinase activity within a cellular context and its impact on cell viability.
-
Phosphorylation Status (Immunoblotting):
-
Objective: To assess the inhibition of kinase autophosphorylation and downstream signaling proteins.
-
Procedure:
-
Cancer cell lines expressing the target kinase (e.g., Molm14 for FLT3-ITD) are treated with a range of this compound concentrations for a specified time (e.g., 90 minutes).[3]
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling molecules (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK).[6]
-
Densitometry is used to quantify the levels of phosphorylated proteins relative to the total protein.[4]
-
-
-
Cell Viability and Proliferation Assays (MTT, WST-1, XTT):
-
Objective: To determine the cytotoxic or cytostatic effects of this compound.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated with various concentrations of this compound for a period of time (e.g., 72 or 96 hours).[4][7]
-
A reagent (MTT, WST-1, or XTT) is added, which is converted into a colored formazan product by metabolically active cells.[4][7]
-
The absorbance of the colored product is measured using a microplate reader, which correlates with the number of viable cells.
-
IC50 values for cell proliferation are then calculated.[7]
-
-
Caption: Workflow for determining this compound's kinase inhibitor profile.
Clinical Significance
This compound is currently under investigation in clinical trials for the treatment of cancers driven by FLT3 and PDGFR mutations, such as Acute Myeloid Leukemia (AML) and gastrointestinal stromal tumors (GIST).[7][8][9][10][11] Its ability to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including those that confer resistance to other inhibitors, makes it a promising therapeutic agent.[12][13] Clinical data has shown that this compound can achieve plasma concentrations sufficient to inhibit these resistant mutants in patients.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 6. pnas.org [pnas.org]
- 7. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ARO-021: Phase III Randomized Study of this compound versus Midostaurin Administered Following Induction Chemotherapy and Consolidation Therapy in Newly Diagnosed Subjects with FLT3 Mutated Acute Myeloid Leukemia | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Crenolanib's Binding Affinity for FLT3-ITD and D835 Mutants: A Technical Guide
This technical guide provides an in-depth analysis of the binding affinity and inhibitory activity of crenolanib against FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) and D835 mutations, which are prevalent in Acute Myeloid Leukemia (AML).[1][2][3][4] this compound is a potent, orally bioavailable benzimidazole that functions as a type I tyrosine kinase inhibitor (TKI), targeting the active conformation of FLT3.[5][6] This characteristic allows it to effectively inhibit not only the wild-type and ITD-mutated FLT3 receptor but also the D835 point mutants that confer resistance to type II TKIs.[1][3][6][7][8]
Quantitative Analysis of this compound's Inhibitory Activity
This compound demonstrates high potency against AML cells harboring FLT3-ITD and various D835 mutations. Its efficacy is quantified through half-maximal inhibitory concentrations (IC50) from cellular assays and computational binding energy calculations.
Cellular Inhibitory Activity (IC50)
The IC50 values represent the concentration of this compound required to inhibit 50% of a biological process, such as cell viability or kinase phosphorylation. This compound consistently shows low nanomolar IC50 values against various FLT3 mutant cell lines and primary patient samples.
| FLT3 Mutation Type | Cell Line / Sample Type | Assay Type | IC50 (nM) | Reference |
| FLT3-ITD | MOLM-13 | Cell Viability | 4.9 | [7] |
| MV4-11 | Cell Viability | 1.3 | [7] | |
| MOLM-14 & MV4-11 | FLT3 Autophosphorylation | ~2 | [1][9] | |
| Primary FLT3/ITD AML Blasts | FLT3 Autophosphorylation | 2.4 | [9] | |
| FLT3-D835 Mutants | Primary AML Blasts (D835Y) | FLT3 Autophosphorylation | 1.2 | [1] |
| Primary AML Blasts (D835Y) | FLT3 Autophosphorylation | 8.1 | [1] | |
| Primary AML Blasts (D835V) | FLT3 Autophosphorylation | 2.0 | [1] |
Computational Binding Affinity
In silico molecular docking studies provide theoretical binding energies, which indicate the strength of the interaction between this compound and the FLT3 kinase domain. A more negative value suggests a stronger binding affinity. These studies show that this compound binds effectively to both the native and various D835 mutant forms of FLT3.[10]
| FLT3 Variant | Average Binding Energy (kcal/mol) | Reference |
| Native (Wild-Type) | -8.9 | [10] |
| D835A | -8.5 | [10] |
| D835E | -10.4 | [10] |
| D835F | -9.7 | [10] |
| D835G | -10.2 | [10] |
| D835H | -9.2 | [10] |
| D835I | -9.0 | [10] |
| D835N | -9.6 | [10] |
| D835V | -10.4 | [10] |
| D835Y | -8.9 | [10] |
Signaling Pathways and Mechanism of Action
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[6] Mutations such as ITD in the juxtamembrane domain or point mutations at the D835 residue in the activation loop lead to ligand-independent dimerization and constitutive activation of the kinase.[1][3][10] This aberrant signaling drives leukemogenesis through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5.[1][11] this compound, as a type I inhibitor, binds to the active (DFG-in) conformation of the FLT3 kinase domain, blocking ATP binding and preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[3][8]
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity involves several key experimental methodologies.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on AML cell lines.[1][9]
-
Cell Culture: FLT3-mutant cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting viability against drug concentration.
Immunoprecipitation and Immunoblotting (Western Blot)
This two-step process is used to analyze the phosphorylation status of FLT3 and its downstream signaling proteins, providing direct evidence of kinase inhibition.[1][7][11]
-
Cell Treatment & Lysis: AML cells are treated with various concentrations of this compound for a short duration (e.g., 1 hour).[11] The cells are then lysed to release total cellular proteins.
-
Immunoprecipitation (IP): The FLT3 receptor is isolated from the cell lysate. An antibody specific to total FLT3 is added to the lysate and incubated. Protein A/G beads are then used to capture the antibody-FLT3 complex, effectively pulling it out of the solution.
-
Elution & SDS-PAGE: The captured proteins are eluted from the beads and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting (IB): The membrane is incubated with primary antibodies that specifically detect either phosphorylated FLT3 (p-FLT3) or total FLT3. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity reflects the amount of phosphorylated or total protein.
-
Downstream Analysis: Aliquots of the initial whole-cell lysate (before IP) can be used to analyze the phosphorylation status of downstream targets like AKT, MAPK, and STAT5.[1][11]
Conclusion
This compound is a highly potent, selective, type I TKI with strong activity against both FLT3-ITD and resistance-conferring D835 mutants.[1][12] Its ability to bind to the active kinase conformation allows it to overcome the mechanism of resistance observed with type II inhibitors, which are ineffective against the stabilized active state of D835-mutated FLT3.[7][8] The low nanomolar IC50 values in cellular assays and favorable binding energies from computational models underscore its potential as a critical therapeutic agent for AML patients with these challenging FLT3 mutations.[1][7][10]
References
- 1. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. salilab.org [salilab.org]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Facebook [cancer.gov]
- 6. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 D835 Mutations Confer Differential Resistance to Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Strike of Crenolanib: A Technical Guide to its Impact on Downstream Signaling Pathways
For Immediate Release
[CITY, STATE] – [DATE] – This technical guide provides an in-depth analysis of the molecular mechanism of crenolanib, a potent type I tyrosine kinase inhibitor (TKI). Primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha and beta, this compound has emerged as a significant agent in the landscape of targeted cancer therapy, particularly for acute myeloid leukemia (AML) with FLT3 mutations. This document, intended for researchers, scientists, and drug development professionals, elucidates the downstream signaling cascades affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Core Mechanism of Action
This compound is an orally bioavailable benzimidazole compound that selectively inhibits class III receptor tyrosine kinases[1]. It functions as a type I inhibitor, binding to the active conformation of the kinase domain, which allows it to effectively target both wild-type and mutated forms of FLT3 and PDGFR[1]. This is particularly crucial in malignancies driven by activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations in FLT3, which are prevalent in AML[2][3]. By blocking the autophosphorylation of these receptors, this compound effectively shuts down the aberrant signaling that drives cancer cell proliferation, survival, and resistance to apoptosis.
Downstream Signaling Pathways Modulated by this compound
The constitutive activation of FLT3 and PDGFR in cancer cells leads to the persistent firing of several key downstream signaling pathways. This compound's inhibitory action has been shown to significantly attenuate these pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Constitutively active FLT3 and PDGFR phosphorylate and activate phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT. Activated AKT then influences a myriad of downstream effectors, including the mammalian target of rapamycin (mTOR), to promote cell survival and protein synthesis. This compound has been demonstrated to suppress the phosphorylation of AKT, thereby inhibiting this critical survival pathway[4][5][6].
-
RAS/MEK/ERK (MAPK) Pathway: This cascade plays a pivotal role in cell proliferation, differentiation, and survival. Activation of FLT3 or PDGFR leads to the activation of the RAS GTPase, which initiates a phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell cycle progression. Studies have consistently shown that this compound treatment leads to a marked reduction in the levels of p-ERK in cancer cells harboring FLT3 or PDGFR mutations[4][7][8].
-
STAT5 Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine and growth factor receptor signaling, promoting cell proliferation and survival. In FLT3-mutated AML, STAT5 is often constitutively phosphorylated and activated. This compound effectively inhibits the phosphorylation of STAT5, disrupting this pro-leukemic signaling axis[7][8].
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified in numerous preclinical studies across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound, providing a clear comparison of its activity against different receptor mutations and cell types.
| Target/Cell Line | Mutation Status | Assay Type | IC50 / Kd (nM) | Reference |
| FLT3 | Wild-Type | Binding Assay (Kd) | 0.15 | [9] |
| FLT3 | ITD | Binding Assay (Kd) | 0.74 | [5] |
| FLT3 | D835H | Binding Assay (Kd) | 0.4 | [1] |
| FLT3 | D835Y | Binding Assay (Kd) | 0.18 | [1] |
| Molm14 | FLT3-ITD | MTT Assay | 7 | [1] |
| MV4-11 | FLT3-ITD | MTT Assay | 8 | [1] |
| Ba/F3 | FLT3-ITD | Cell Viability | 1.3 | [9] |
| Ba/F3 | FLT3-D835Y | Cell Viability | 8.8 | [1] |
| PDGFRα | Wild-Type | Phosphorylation Assay | 10 | [10] |
| PDGFRβ | Wild-Type | Phosphorylation Assay | ~1.8 (0.8 ng/mL) | [10] |
| H1703 | PDGFRα Amplification | MTT Assay | ~80 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Patient Samples | Mutation | Assay | IC50 (nM) | Reference |
| Primary AML Blasts | FLT3-ITD | FLT3 Autophosphorylation | 2.4 | [3] |
| Primary AML Blasts | D835Y | FLT3 Autophosphorylation | 1.2, 8.1 | [3] |
| Primary AML Blasts | D835V | FLT3 Autophosphorylation | 2.0 | [3] |
Table 2: Ex Vivo Inhibitory Activity of this compound in Primary AML Samples
Visualizing the Impact: Signaling Pathway Diagrams
To visually represent the mechanism of this compound, the following diagrams were generated using Graphviz (DOT language), illustrating the core signaling pathways affected.
Detailed Experimental Protocols
To ensure reproducibility and provide a practical resource for researchers, this section outlines the methodologies for key experiments cited in the evaluation of this compound's activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., Molm14, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Analysis of Protein Phosphorylation (Western Blotting/Immunoblotting)
This technique is used to detect and quantify the phosphorylation status of specific proteins in the signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours). After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Resistance Mechanisms and Future Directions
Despite the efficacy of this compound, resistance can emerge. Studies have shown that this is often not due to secondary mutations in the FLT3 gatekeeper residue, a common resistance mechanism for other TKIs[11][12][13]. Instead, resistance to this compound can be mediated by the activation of alternative signaling pathways, such as the RAS/MAPK pathway, through mutations in genes like NRAS[1][2][14]. This highlights the complex and adaptive nature of cancer signaling networks.
Future research and clinical strategies will likely focus on combination therapies to overcome or prevent resistance. Combining this compound with inhibitors of other key signaling nodes, such as MEK inhibitors, may provide a synergistic effect and more durable responses in patients.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers driven by FLT3 and PDGFR mutations. Its ability to potently and selectively inhibit these kinases leads to the effective shutdown of critical downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5 pathways. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, offering valuable data and methodologies for the scientific community to build upon in the ongoing effort to develop more effective cancer treatments.
References
- 1. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Regulates ERK and AKT/mTOR Signaling Pathways in RAS/BRAF-Mutated Colorectal Cancer Cells and Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms | NCI Genomic Data Commons [gdc.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of Crenolanib: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Crenolanib (formerly CP-868,596) is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent, particularly in the treatment of cancers driven by mutations in class III receptor tyrosine kinases (RTKs). Initially developed as a selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), subsequent research revealed its profound activity against FMS-like Tyrosine Kinase 3 (FLT3), including mutations that confer resistance to other TKIs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its scientific validation.
Discovery and Development
This compound was originally developed as a potent inhibitor of PDGFR and was later identified as a highly effective inhibitor of FLT3.[1] It is classified as a Type I TKI, meaning it binds to the active conformation of the kinase's ATP-binding pocket.[2][3] This characteristic is crucial to its ability to inhibit not only wild-type kinases but also activating mutations, such as the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations in FLT3, which are common in Acute Myeloid Leukemia (AML).[1][2]
Unlike many multi-kinase inhibitors, this compound demonstrates high selectivity for class III RTKs, which includes FLT3, PDGFRα, and PDGFRβ, while largely sparing other kinases like c-Kit.[4][5] This selectivity profile is thought to contribute to a more manageable toxicity profile compared to less selective TKIs.[1][4] Developed by AROG Pharmaceuticals, this compound has been evaluated in numerous clinical trials for AML, gastrointestinal stromal tumors (GIST), and glioma.[6]
Chemical Synthesis
This compound, with the IUPAC name 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine, is a complex heterocyclic molecule.[6] The synthesis involves a multi-step process. A key step in a described synthetic route involves starting with 2-chloro-8-hydroxyquinoline, which is converted to 2-chloro-8-trifluoromethanesulfonyloxyquinoline. This intermediate is then coupled with other precursors to build the final complex structure.[7]
The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key structural components that are assembled.
References
- 1. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a selective type I pan-FLT3 inhibitor [escholarship.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Crenolanib's Potent Activity Against Wild-Type and Mutant FLT3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its activating mutations are prevalent drivers in Acute Myeloid Leukemia (AML), correlating with poor prognosis. The development of tyrosine kinase inhibitors (TKIs) against FLT3 has been a significant therapeutic advance. However, clinical efficacy is often hampered by acquired resistance, frequently through secondary point mutations in the kinase domain, most notably at the D835 residue. Crenolanib is a potent, orally bioavailable, type I benzimidazole inhibitor targeting FLT3. This document provides an in-depth technical guide on the biochemical and cellular activity of this compound against wild-type (WT) FLT3 and clinically relevant mutant isoforms, including the internal tandem duplication (ITD) and resistance-conferring D835 mutations. We consolidate quantitative data, detail experimental protocols, and visualize key pathways to offer a comprehensive resource for the scientific community.
Biochemical Activity and Binding Affinity
This compound distinguishes itself as a type I inhibitor, binding to the active conformation of the FLT3 kinase.[1][2] This mechanism is crucial for its ability to inhibit mutants that are resistant to type II inhibitors, which bind to the inactive conformation.[1] Biochemical assays have determined that this compound binds with high affinity to WT FLT3 and various mutant forms.
Table 1: this compound Binding Affinity (Kd) for FLT3 Variants
| Kinase Target | Dissociation Constant (Kd) in nM |
|---|---|
| Wild-Type (WT) FLT3 | 0.15[3] |
| FLT3-ITD | 0.14 - 22[3] |
| FLT3 D835H | 0.14 - 22[3] |
| FLT3 D835Y | 0.14 - 22[3] |
| FLT3 D835V | 0.14 - 22[3] |
| FLT3-ITD/D835V | 0.14 - 22[3] |
| FLT3-ITD/F691L | 0.14 - 22[3] |
Data compiled from binding assays demonstrating high-affinity interactions across various FLT3 forms.[3]
Cellular Activity: Inhibition of Proliferation and Signaling
This compound demonstrates potent cytotoxic and anti-proliferative effects across a range of AML cell lines and patient samples harboring different FLT3 statuses. Its activity is particularly notable against the D835 kinase domain mutations, which are a common mechanism of resistance to other FLT3 TKIs like quizartinib and sorafenib.[4]
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) values from various cell-based assays underscore this compound's potency and broad activity against key FLT3 mutations.
Table 2: this compound IC50 Values in FLT3-Dependent Cell Lines
| Cell Line / Model | FLT3 Status | Assay Type | IC50 (nM) |
|---|---|---|---|
| FLT3-ITD | |||
| MV4-11 | FLT3-ITD | Cell Viability | 1.3[3] |
| MOLM-13 | FLT3-ITD | Cell Viability | 4.9[3] |
| Molm14 | FLT3-ITD | MTT Assay | 7[5] |
| FLT3 Wild-Type | |||
| SEMK2 | FLT3 WT | Immunoblot (pFLT3) | 1-3[5] |
| Cells expressing WT FLT3 | FLT3 WT | Cell Viability | 2,800 - 3,500[3] |
| FLT3 Kinase Domain Mutations | |||
| Ba/F3 | FLT3 D835H | Cell Viability | 0.3[3] |
| Ba/F3 | FLT3 D835Y | Cell Viability | 0.06[3] |
| Primary AML Sample | FLT3 D835Y | pFLT3 Inhibition | 8.1[4] |
| Primary AML Sample | FLT3 D835V | pFLT3 Inhibition | 2.0[4] |
| Compound Mutations (ITD + KD) | |||
| Ba/F3 | FLT3-ITD/D835H | Cell Viability | 35 - 62[3] |
| Ba/F3 | FLT3-ITD/D835Y | Cell Viability | 35 - 62[3] |
| Ba/F3 | FLT3-ITD/F691L | Cell Viability | 35 - 62[3] |
| MOLM-13-RES | FLT3-ITD/D835Y | Cell Viability | Not specified, but active[3] |
This compound potently inhibits the viability of cells driven by FLT3-ITD.[3] Critically, it retains nanomolar potency against single D835 mutations and combined ITD/D835 mutations, which confer resistance to other inhibitors.[3][4] In contrast, cells expressing only wild-type FLT3 are significantly less sensitive, demonstrating a favorable therapeutic window.[3]
Inhibition of FLT3 Signaling Pathway
Activating mutations in FLT3 lead to constitutive kinase activity, driving downstream signaling pathways essential for cell survival and proliferation, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound effectively inhibits the autophosphorylation of both WT and mutant FLT3, thereby blocking these downstream signals.[4][6]
Mechanism for Overcoming Resistance
The key to this compound's efficacy against resistance mutations lies in its classification as a type I TKI. Type II inhibitors (e.g., sorafenib, quizartinib) require the kinase to be in an inactive "DFG-out" conformation to bind. The D835 mutation in the activation loop stabilizes the active "DFG-in" conformation, sterically hindering type II inhibitor binding and thus conferring resistance. This compound, as a type I inhibitor, binds to this active "DFG-in" conformation, bypassing the resistance mechanism.[1][3]
Detailed Experimental Protocols
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from commercially available assays used to determine inhibitor affinity.[7]
-
Objective: To measure the binding affinity (Kd or IC50) of this compound to purified FLT3 kinase.
-
Principle: A competitive binding assay using a europium (Eu)-labeled anti-tag antibody that binds the kinase and an Alexa Fluor® 647-labeled tracer that binds the ATP pocket. FRET occurs when both are bound. A test compound competes with the tracer, causing a loss of FRET.[7]
-
Materials:
-
Purified recombinant FLT3 (WT or mutant).
-
Eu-labeled anti-GST antibody.
-
Kinase Tracer 236 (Alexa Fluor® 647-labeled).
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]
-
This compound, serially diluted in DMSO and then Kinase Buffer A.
-
384-well microplates.
-
-
Procedure:
-
Prepare a 3X mixture of kinase and Eu-antibody in Kinase Buffer A.
-
Prepare a 3X solution of the tracer in Kinase Buffer A.
-
Prepare 3X serial dilutions of this compound.
-
Dispense 5 µL of the this compound dilutions into the assay plate.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells to initiate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665/615) and plot against this compound concentration to determine IC50 or Kd.
-
Cell Viability Assay (MTT or WST-1)
This protocol measures the metabolic activity of cells as an indicator of cell viability following drug treatment.[1][4][8]
-
Objective: To determine the IC50 of this compound in AML cell lines.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, Ba/F3 transfectants).
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS).
-
This compound stock solution in DMSO.
-
96-well tissue culture plates.
-
MTT or WST-1 reagent.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[1][9]
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the wells. Include DMSO-only wells as a vehicle control.
-
Add 10 µL of WST-1 reagent (or equivalent MTT reagent) to each well.[1]
-
Incubate for an additional 2-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 using non-linear regression.[1]
-
Western Blot for FLT3 Phosphorylation
This protocol is used to directly assess the inhibition of FLT3 kinase activity within the cell.[3][10]
-
Objective: To measure the levels of phosphorylated FLT3 (pFLT3) and total FLT3 in cells treated with this compound.
-
Materials:
-
AML cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[11]
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST is recommended over milk for phospho-proteins).[10][11]
-
Primary antibodies: anti-phospho-FLT3 (pY591), anti-total-FLT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Treat cells with increasing concentrations of this compound (or DMSO control) for 1-2 hours.[6][12]
-
Harvest and lyse the cells on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-50 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.[10]
-
Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA/TBST.
-
Incubate the membrane with primary anti-pFLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
(Optional) Strip the membrane and re-probe with anti-total-FLT3 and a loading control (e.g., β-actin) to confirm equal protein loading.
-
Conclusion
The comprehensive data presented demonstrate that this compound is a highly potent, type I inhibitor of FLT3. Its key therapeutic advantage lies in its robust activity against a wide range of activating mutations, including FLT3-ITD and, most critically, the D835 kinase domain mutations that confer resistance to type II inhibitors. By binding to the active kinase conformation, this compound effectively circumvents this major clinical resistance mechanism. These preclinical findings establish this compound as a valuable agent for treating both TKI-naïve and drug-resistant FLT3-mutated AML, providing a strong rationale for its continued clinical development.
References
- 1. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
The Pharmacology of Crenolanib Besylate: A Technical Guide for Researchers
Abstract
Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) targeting class III receptor tyrosine kinases (RTKs), primarily FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[1] As a type I inhibitor, this compound binds to the active conformation of the kinase, enabling it to effectively inhibit both wild-type and mutated forms of these receptors.[2][3] This includes FLT3 internal tandem duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations, such as the D835 variant, which are common in acute myeloid leukemia (AML) and often confer resistance to other TKIs.[4][5] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, preclinical and clinical data, and key experimental methodologies, intended for researchers and professionals in drug development.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. FLT3 mutations are present in approximately 30% of AML cases and are associated with a poor prognosis.[6] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival. Similarly, aberrant PDGFR signaling is implicated in the pathogenesis of various cancers, including gliomas and gastrointestinal stromal tumors (GIST).[2]
This compound besylate (formerly CP-868,596) was developed to target these oncogenic drivers. Its high potency and selectivity, particularly against resistance-conferring FLT3-TKD mutations, position it as a significant agent in the treatment landscape of FLT3-mutated AML.[5] This document details the core pharmacological aspects of this compound, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions and experimental applications.
Chemical Properties
This compound is administered as a besylate salt. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine monobenzenesulfonate |
| Molecular Formula | C₂₆H₂₉N₅O₂ · C₆H₆O₃S |
| Molecular Weight | 601.7 g/mol [5][7] |
| Appearance | Off-white to faint yellow powder |
| Solubility | Soluble in DMSO (~16 mg/mL), ethanol (~10 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers.[8] |
Mechanism of Action
This compound is a type I tyrosine kinase inhibitor, meaning it binds to the active "DFG-in" conformation of the kinase's ATP-binding pocket.[2] This allows it to inhibit both wild-type and constitutively activated mutant forms of FLT3 and PDGFR.
Inhibition of FLT3 Signaling
Constitutive activation of FLT3, through ITD or TKD mutations, leads to the activation of several downstream signaling pathways crucial for cell survival and proliferation. This compound effectively blocks the autophosphorylation of the FLT3 receptor, thereby inhibiting these pathways.[9]
The key downstream pathways inhibited by this compound in FLT3-mutated cells include:
-
STAT5 Pathway: FLT3-ITD mutations potently activate Signal Transducer and Activator of Transcription 5 (STAT5), which is critical for leukemogenesis.[4]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[2][4]
-
RAS/MEK/MAPK (ERK) Pathway: This cascade plays a vital role in cell proliferation and differentiation.[4][10]
Inhibition of PDGFR Signaling
PDGFR activation promotes tumor development, migration, and angiogenesis.[2] this compound inhibits both PDGFRα and PDGFRβ, blocking downstream signaling through pathways such as the PI3K/AKT and RAS/MAPK cascades, which are also central to PDGFR-mediated oncogenesis.[11]
Pharmacodynamics: In Vitro Activity
This compound demonstrates potent inhibitory activity against wild-type and mutated FLT3 and PDGFR kinases at nanomolar concentrations. Its selectivity for FLT3 and PDGFR over the closely related KIT kinase is a key feature, potentially leading to reduced myelosuppression compared to less selective TKIs.[12]
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | IC₅₀ / Kd (nM) | Reference |
| FLT3 | |||
| FLT3-WT | Binding Affinity (Kd) | 0.74 | [13] |
| FLT3-WT | Autophosphorylation IC₅₀ | ~2 | [5] |
| FLT3-ITD | Binding Affinity (Kd) | 0.74 | [2] |
| FLT3-ITD | Autophosphorylation IC₅₀ | 1.3 | [2] |
| FLT3-D835Y | Binding Affinity (Kd) | 0.18 | [2] |
| FLT3-D835Y | Autophosphorylation IC₅₀ | 8.8 | [2] |
| FLT3-D835H | Binding Affinity (Kd) | 0.4 | [2] |
| FLT3-D835V | Autophosphorylation IC₅₀ | Potent Inhibition | [5] |
| PDGFR | |||
| PDGFRα-WT | Binding Affinity (Kd) | 2.1 | [14] |
| PDGFRα-WT | Kinase IC₅₀ | 0.9 | [15] |
| PDGFRβ-WT | Binding Affinity (Kd) | 3.2 | [14] |
| PDGFRβ-WT | Kinase IC₅₀ | 1.8 | [15] |
| PDGFRα-D842V | Kinase IC₅₀ | ~10 | [16] |
| c-KIT | |||
| c-KIT-WT | Binding Affinity (Kd) | >100-fold less than FLT3 | [12] |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | Assay Type | IC₅₀ (nM) | Reference |
| MOLM-13 | FLT3-ITD | Cell Viability | 4.9 | [6] |
| MV4-11 | FLT3-ITD | Cell Viability | 1.3 - 12 | [6][14] |
| MOLM-14 | FLT3-ITD | Cell Viability | 7 | [2] |
Pharmacokinetics
Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Adult Patients
| Parameter | Value | Patient Population / Study | Reference |
| Tmax (Time to Peak Concentration) | 2-3 hours | Relapsed/Refractory AML | [17][18] |
| Terminal Half-life (t½) | ~7.5 hours | Relapsed/Refractory AML | [19] |
| Clearance (CL) | ~60 L/h | Newly Diagnosed AML | [20] |
| Dosing Schedule | 100 mg three times daily (TID) | AML Clinical Trials | [19][20] |
| Drug Accumulation | Minimal with repeated dosing | Relapsed/Refractory AML | [17] |
| Metabolism | Primarily by CYP3A4 | Preclinical data | [20] |
Studies indicate that this compound is rapidly absorbed, with a relatively short half-life that supports a TID dosing schedule to maintain therapeutic trough concentrations.[17][18] The drug shows predictable pharmacokinetics with minimal accumulation over time.[19]
Clinical Efficacy in AML
This compound has been evaluated in several clinical trials, primarily in patients with FLT3-mutated AML, both as a monotherapy and in combination with chemotherapy.
Table 4: Clinical Trial Results of this compound in Newly Diagnosed FLT3-Mutated AML (NCT02283177)
| Endpoint | Result | Patient Population | Reference |
| Overall Response Rate (ORR) | 86% | 44 adults (19-75 years) | [6][20] |
| Complete Remission (CR) | 77% | 44 adults (19-75 years) | [6][20] |
| CR with Incomplete Hematologic Recovery (CRi) | 9% | 44 adults (19-75 years) | [20] |
| Median Event-Free Survival (EFS) | 44.7 months | 44 adults (19-75 years) | [20] |
| Median Overall Survival (OS) | Not Reached (at 45-month follow-up) | 44 adults (19-75 years) | [20][21] |
| 3-Year OS (patients ≤ 60 years) | 71.4% | 29 adults | [20] |
The combination of this compound with intensive chemotherapy has demonstrated high rates of deep and durable responses in newly diagnosed FLT3-mutated AML, with acceptable toxicity.[20][21]
Mechanisms of Resistance
While this compound is effective against TKD mutations that cause resistance to other FLT3 inhibitors, resistance to this compound can still emerge. Notably, this resistance is often not mediated by new on-target FLT3 mutations.[4][22]
Key mechanisms of resistance include:
-
Activation of Bypass Pathways: Mutations in genes of parallel signaling pathways, such as NRAS and KRAS , can confer resistance by providing alternative routes for cell proliferation and survival.[4][7]
-
Clonal Evolution: The selection and expansion of pre-existing, FLT3-independent subclones that harbor mutations in genes like IDH1 , IDH2 , and TET2 .[4][22]
Key Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the pharmacology of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on AML cell lines.
Protocol Details:
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined optimal density.
-
Treatment: Cells are treated with a range of this compound concentrations for 72 hours.[6]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.
-
Data Analysis: The absorbance is read using a spectrophotometer, and the IC₅₀ value is calculated using non-linear regression analysis.
Western Blot for FLT3 Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on FLT3 autophosphorylation and downstream signaling.
Protocol Details:
-
Cell Treatment: FLT3-ITD positive cell lines (e.g., MOLM-14, MV4-11) are treated with various concentrations of this compound for 1-2 hours.[9][17]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Immunoprecipitation (IP): The FLT3 receptor is immunoprecipitated from the cell lysate using an anti-FLT3 antibody.[9]
-
SDS-PAGE and Transfer: The immunoprecipitated proteins and whole-cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, phospho-AKT, phospho-ERK, and their respective total protein counterparts.[9]
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) system.
In Vivo AML Xenograft Model
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model of AML.
Protocol Details:
-
Animal Model: Immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are typically used.[6][24]
-
Cell Implantation: Human AML cell lines (e.g., MV4-11), often engineered to express luciferase for bioluminescence imaging, are injected intravenously (tail vein) into the mice.[6][24]
-
Treatment: Once leukemia is established (typically 10-17 days post-injection), mice are treated with this compound (e.g., 15 mg/kg, intraperitoneally, once daily) or vehicle control for a specified duration (e.g., 3 weeks).[6]
-
Monitoring: Tumor burden is monitored using bioluminescence imaging, and animal survival is recorded.[6]
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow and spleen are harvested to assess leukemic infiltration by flow cytometry or immunohistochemistry.[6]
Conclusion
This compound besylate is a highly potent and selective type I TKI with significant activity against FLT3 and PDGFR, including clinically relevant resistance mutations in AML. Its favorable pharmacokinetic profile and demonstrated efficacy in combination with chemotherapy underscore its potential as a valuable therapeutic agent. The emergence of resistance through bypass pathway activation highlights the need for rational combination strategies to further improve patient outcomes. The experimental protocols and data presented in this guide provide a foundational resource for researchers working to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. anygenes.com [anygenes.com]
- 11. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of this compound in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 16. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Paper: Population Pharmacokinetics of this compound, a Type I FLT3 Inhibitor, in Patients with Relapsed/Refractory AML [ash.confex.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
Methodological & Application
Crenolanib In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crenolanib is a potent, orally bioavailable benzimidazole that acts as a selective inhibitor of platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta, as well as FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It demonstrates significant activity against both wild-type and mutated forms of these class III receptor tyrosine kinases, which are often implicated in various malignancies.[1][2] This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, outlines its mechanism of action with corresponding signaling pathway diagrams, and presents a summary of its cytotoxic activity across various cancer cell lines.
Mechanism of Action
This compound is a Type I tyrosine kinase inhibitor, meaning it preferentially binds to the active conformation of the kinase.[3] It targets the ATP-binding pocket of PDGFR and FLT3, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][4] The inhibition of these pathways ultimately leads to the suppression of tumor angiogenesis and proliferation of cancer cells that overexpress these receptors.[1][2]
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PDGFR/FLT3 signaling pathways.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Target Mutation | IC50 (nM) | Reference |
| Molm14 | Acute Myeloid Leukemia | FLT3/ITD | 7 | [5] |
| MV4-11 | Acute Myeloid Leukemia | FLT3/ITD | 8 | [5] |
| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRα | 0.0002 (inhibition of proliferation) | [6][7] |
| H1703 | Non-small cell lung cancer | PDGFRα amplification | 26 | [6] |
| BaF3 | Pro-B cell line | PDGFRα V561D | 85 | [6] |
| BaF3 | Pro-B cell line | PDGFRα D842V | 10 - 272 | [6] |
| SEMK2 | Acute Myeloid Leukemia | Wild-type FLT3 | 1-3 (inhibition of phosphorylation) | [5] |
Experimental Protocols
Several methods can be employed to determine cell viability following treatment with this compound. The choice of assay can depend on the cell type, experimental goals, and available equipment. Commonly used assays include tetrazolium-based colorimetric assays (MTT, MTS) and ATP-based luminescent assays (CellTiter-Glo).
General Experimental Workflow
Caption: General workflow for in vitro cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[9][12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[13][14] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[13][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is recommended to use opaque-walled multiwell plates to prevent well-to-well crosstalk.[15]
-
Temperature Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Reading: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
The provided protocols offer robust and reliable methods for assessing the in vitro efficacy of this compound. The choice between the MTT and CellTiter-Glo® assays will depend on specific experimental needs and laboratory capabilities. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers a more sensitive, homogeneous "add-mix-measure" format suitable for high-throughput screening.[14] Accurate determination of IC50 values using these protocols will provide valuable data for researchers and professionals in the field of drug development.
References
- 1. This compound | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 15. promega.com [promega.com]
- 16. ch.promega.com [ch.promega.com]
Inducing Apoptosis in Acute Myeloid Leukemia (AML) Cells with Crenolanib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crenolanib, a potent and selective type I tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in inducing apoptosis in acute myeloid leukemia (AML) cells, particularly those harboring FMS-like tyrosine kinase 3 (FLT3) mutations. These mutations, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835), are common in AML and are associated with a poor prognosis. This compound effectively targets both wild-type and mutated FLT3, inhibiting its constitutive activation and downstream signaling pathways crucial for leukemic cell survival and proliferation. This document provides detailed application notes on the mechanism of this compound-induced apoptosis and comprehensive protocols for key experiments to evaluate its efficacy in AML cell lines and primary patient samples.
Introduction
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. FLT3 mutations are among the most frequent genetic alterations in AML, leading to constitutive activation of the FLT3 receptor tyrosine kinase and subsequent activation of pro-survival signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways. This aberrant signaling promotes uncontrolled cell proliferation and inhibits apoptosis, contributing to the aggressive nature of the disease.
This compound is a benzimidazole-based TKI that selectively inhibits class III receptor tyrosine kinases, with high potency against FLT3.[1] Unlike type II inhibitors, this compound binds to the active conformation of the kinase, enabling it to effectively inhibit both FLT3-ITD and TKD mutations, which often confer resistance to other TKIs.[2][3] By blocking the ATP-binding site of FLT3, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling molecules. This inhibition ultimately shifts the cellular balance towards apoptosis, making this compound a promising therapeutic agent for FLT3-mutated AML.[3][4]
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis in AML cells primarily through the inhibition of the FLT3 signaling pathway. Constitutively active FLT3 promotes cell survival by upregulating anti-apoptotic proteins like Mcl-1 and downregulating pro-apoptotic proteins. This compound's inhibition of FLT3 leads to the dephosphorylation of downstream targets such as AKT, ERK, and STAT5.[4] This inactivation of survival pathways results in the downregulation of anti-apoptotic proteins and the activation of the intrinsic apoptotic cascade, characterized by the cleavage of caspase-3 and PARP.[5]
dot
Caption: this compound inhibits FLT3, blocking downstream survival pathways and inducing apoptosis.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing cytotoxicity and inhibiting FLT3 phosphorylation in various AML cell lines.
Table 1: IC50 Values of this compound for Cell Viability in AML Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 1.3 | [3] |
| MOLM-13 | FLT3-ITD | 4.9 | [3] |
| Molm14 | FLT3-ITD | ~7 | [6] |
| MV411 | FLT3-ITD | ~8 | [6] |
| HB119 | FLT3 D835H | ~10 | [4] |
| MOLM-13-RES-luc | FLT3-ITD/D835Y | 3.9 | [3] |
Table 2: IC50 Values of this compound for Inhibition of FLT3 Phosphorylation
| Cell Line / Sample | FLT3 Mutation Status | IC50 (nM) | Reference |
| Molm14 | FLT3-ITD | ~2 | [4] |
| MV4-11 | FLT3-ITD | ~2 | [4] |
| Primary AML Blasts (Patient 2) | D835Y | 1.2 | [4] |
| Primary AML Blasts (Patient 3) | D835Y | 8.1 | [4] |
| Primary AML Blasts (Patient 4) | D835V | 2.0 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
dot
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis in this compound-treated AML cells.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at an appropriate density and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This protocol is for examining the effect of this compound on FLT3 and its downstream signaling proteins.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-STAT5, anti-STAT5, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound for the desired time points (e.g., 1-24 hours).
-
Lyse the cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Conclusion
This compound is a highly effective agent for inducing apoptosis in AML cells, particularly those with FLT3 mutations. Its mechanism of action through the potent inhibition of the FLT3 signaling pathway provides a strong rationale for its clinical use. The protocols detailed in these application notes offer robust methods for researchers and drug development professionals to investigate and quantify the pro-apoptotic effects of this compound and similar targeted therapies in AML. These assays are essential tools for preclinical studies and for understanding the molecular mechanisms underlying the therapeutic response to FLT3 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Immunoblotting for p-FLT3 after Crenolanib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting leukemic cell growth and survival.[4]
Crenolanib is an orally bioavailable, potent, and selective type I inhibitor of FLT3.[4][5] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase, making it effective against both FLT3-ITD and TKD mutations (e.g., D835Y) that can confer resistance to type II inhibitors.[2][6][7] Preclinical studies have demonstrated that this compound effectively inhibits FLT3 autophosphorylation and downstream signaling pathways at nanomolar concentrations in various AML cell lines, including MOLM-14 and MV4-11.[3][8][9]
Immunoblotting is a fundamental technique used to detect and quantify the phosphorylation status of FLT3, providing a direct measure of this compound's inhibitory activity. This document provides a detailed protocol for performing immunoblotting to assess the phosphorylation of FLT3 (p-FLT3) in cell lines following treatment with this compound.
FLT3 Signaling Pathway and this compound Inhibition
The diagram below illustrates the constitutive activation of the FLT3 signaling pathway due to an ITD mutation and the mechanism of inhibition by this compound.
Caption: FLT3 signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the major steps in the immunoblotting protocol for analyzing p-FLT3 levels after this compound treatment.
Caption: Immunoblotting workflow for p-FLT3 analysis.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and dilutions for key reagents. Optimization may be required depending on the specific cell line and experimental conditions.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Lines | MOLM-14, MV4-11 | These human AML cell lines harbor FLT3-ITD mutations.[3][6] |
| This compound Concentration | 1 nM - 100 nM | The IC50 for p-FLT3 inhibition is in the low nanomolar range.[3][8] A dose-response curve is recommended. |
| Treatment Time | 1 - 4 hours | Inhibition of FLT3 phosphorylation is rapid.[10][11] Time course experiments can be performed. |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all samples and is non-toxic to the cells. |
Table 2: Antibody Dilutions and Reagents
| Reagent | Recommended Dilution/Concentration | Manufacturer (Example) | Catalog # (Example) |
| Anti-p-FLT3 (Tyr591) | 1:1000 | Cell Signaling Technology | #3461[1] |
| Anti-p-FLT3 (Tyr842) | 1:1000 | Cell Signaling Technology | #4577[12] |
| Anti-FLT3 (Total) | 1:1000 | Proteintech | 21049-1-AP[13] |
| Anti-β-Actin (Loading Control) | 1:1000 - 1:5000 | Varies | Varies |
| HRP-conjugated Anti-Rabbit IgG | 1:2000 - 1:10000 | Varies | Varies |
| Blocking Buffer | 5% BSA in TBST | N/A | N/A |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors | N/A | N/A |
Detailed Experimental Protocol
Cell Culture and this compound Treatment
-
Culture FLT3-mutant AML cell lines (e.g., MOLM-14, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL and allow them to grow to the mid-log phase.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for the specified duration (e.g., 1, 2, or 4 hours).
Cell Lysis
-
Following treatment, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE
-
Prepare protein samples for electrophoresis by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in MOPS or MES SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane in methanol for 30 seconds, followed by equilibration in transfer buffer.[14]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1-2 hours at 4°C for a wet transfer).
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally preferred over non-fat dry milk to reduce background.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).
-
Normalize the p-FLT3 signal to the total FLT3 signal to account for any variations in protein loading.
-
For loading consistency, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Increase the primary antibody concentration or incubation time.
-
Use a more sensitive ECL substrate.[15]
-
Ensure the transfer was efficient by staining the membrane with Ponceau S.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking buffer is fresh and the blocking time is sufficient.
-
Optimize the primary and secondary antibody concentrations.
-
-
Non-specific Bands:
By following this detailed protocol, researchers can effectively utilize immunoblotting to investigate the inhibitory effects of this compound on FLT3 phosphorylation, providing valuable insights into its mechanism of action and efficacy in FLT3-mutated cancers.
References
- 1. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Comparison of effects of midostaurin, this compound, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-FLT3 (Tyr842) (10A8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. FLT3 antibody (21049-1-AP) | Proteintech [ptglab.com]
- 14. ptglab.com [ptglab.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Crenolanib-Resistant Acute Myeloid Leukemia (AML) Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crenolanib, a potent type I pan-FLT3 inhibitor, has shown clinical activity in FLT3-mutated Acute Myeloid Leukemia (AML). However, as with other targeted therapies, the development of resistance is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust preclinical models are essential. This document provides detailed application notes and protocols for the development of a this compound-resistant AML xenograft mouse model. The protocols cover the in vitro generation of resistant AML cell lines, the establishment of both cell line-derived and patient-derived xenograft (PDX) models, and methods for in vivo efficacy studies.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of AML cases and are associated with a poor prognosis. This compound is a potent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including resistance-conferring D835 mutations.[1][2] Despite its efficacy, resistance to this compound can emerge through various mechanisms, such as the acquisition of secondary mutations in FLT3 or the activation of alternative signaling pathways.[3][4]
The development of a this compound-resistant AML xenograft mouse model provides a critical tool for:
-
Investigating the molecular mechanisms of this compound resistance in vivo.
-
Evaluating the efficacy of novel therapeutic agents or combination strategies to overcome resistance.
-
Identifying biomarkers that predict response or resistance to this compound.
-
Preclinical testing of next-generation FLT3 inhibitors.
This guide provides a comprehensive overview of the methodologies required to establish and utilize such a model.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Resistance
This compound is a type I tyrosine kinase inhibitor that binds to the active conformation of the FLT3 receptor, inhibiting its autophosphorylation and downstream signaling pathways critical for leukemic cell proliferation and survival.[1][5] Resistance can develop through on-target mechanisms, such as secondary mutations in the FLT3 kinase domain, or off-target mechanisms, including the activation of parallel signaling pathways that bypass the need for FLT3 signaling.
Caption: FLT3 signaling pathway and mechanisms of this compound resistance.
Experimental Workflow Overview
The development of a this compound-resistant AML xenograft model involves a multi-step process, beginning with the in vitro generation of a resistant cell line, followed by its implantation into immunodeficient mice and subsequent in vivo characterization and drug testing.
Caption: Workflow for developing a this compound-resistant AML xenograft model.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Sensitive and Resistant AML Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance | Reference |
| MV4-11 | FLT3-ITD positive | 1.3 | - | [1] |
| MOLM-13 | FLT3-ITD positive | 4.9 | - | [1] |
| MOLM-13-RES | Sorafenib-resistant, FLT3-ITD/D835Y | 785 (Sorafenib) | >160 (Sorafenib) | [1] |
| Similar to parental for this compound | ~1 | [1] | ||
| Ba/F3 FLT3-ITD | Pro-B cell line with FLT3-ITD | ~5 | - | [5] |
| Ba/F3 FLT3-ITD/D835Y | Pro-B cell line with FLT3-ITD and D835Y | ~10 | ~2 | [5] |
Note: The MOLM-13-RES cell line was developed for sorafenib resistance but provides a model with a known resistance mutation (D835Y) relevant to this compound.
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Treatment Group | Outcome Measure | Result | P-value | Reference |
| MOLM-13 Xenograft | This compound (twice daily) + Sorafenib (thrice weekly) | Median Survival | Significantly prolonged vs. single agents | P = 0.0021 (vs. This compound alone) | [6] |
| MV4-11 Xenograft | This compound (15 mg/kg, IP, 5 days/week) | Leukemic Burden (BLI) | Suppressed bone marrow infiltration vs. vehicle | Not specified | [7] |
| MV4-11 Xenograft | This compound + Sorafenib | Leukemic Burden (BLI) | Significant decrease vs. single agents | P < .001 | [5] |
| MV4-11 Xenograft | This compound + Sorafenib | Survival | Prolonged vs. single agents | P < .01 | [5] |
Experimental Protocols
Protocol 1: In Vitro Development of this compound-Resistant AML Cell Lines
This protocol describes a dose-escalation method to generate this compound-resistant AML cell lines.
Materials:
-
This compound-sensitive AML cell line (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell viability assay reagent (e.g., WST-1 or MTT)
-
96-well and 6-well culture plates
-
DMSO (vehicle control)
Procedure:
-
Determine Baseline IC50: a. Plate the parental AML cells in a 96-well plate. b. Treat with a serial dilution of this compound for 72 hours. c. Perform a cell viability assay to determine the IC50 value.
-
Initiate Resistance Induction: a. Culture the parental cells in a 6-well plate with this compound at a concentration equal to the IC10-IC20.[5] b. Culture the cells, replenishing the medium with fresh this compound every 3-4 days.[8][9]
-
Dose Escalation: a. Once the cells resume a normal growth rate (compared to a parallel culture with DMSO), passage them and increase the this compound concentration by 1.5- to 2-fold.[5] b. If significant cell death occurs, reduce the fold-increase in concentration. c. At each successful dose escalation, cryopreserve a vial of cells.
-
Monitor Resistance: a. Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells. b. A cell line is generally considered resistant when its IC50 is >10-fold that of the parental line.[10]
-
Isolation and Expansion: a. Once the desired level of resistance is achieved, the resistant cell population can be expanded. b. For clonal lines, single-cell sorting into 96-well plates can be performed. c. Continuously culture the resistant line in the presence of the final concentration of this compound to maintain selective pressure.
Protocol 2: Establishment of an AML Xenograft Mouse Model
This protocol details the procedure for establishing a systemic AML model via intravenous injection in immunodeficient mice.
Materials:
-
This compound-resistant AML cells (from Protocol 1) or primary patient AML cells
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice), 8-10 weeks old
-
Sterile PBS or physiological saline
-
Insulin syringes with 27- or 28-gauge needles
-
Heat lamp
-
(Optional for PDX) Sublethal irradiation source (e.g., 250 cGy)
Procedure:
-
Cell Preparation: a. Harvest AML cells during their exponential growth phase. b. Wash the cells twice with sterile PBS. c. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.[11][12] Keep on ice. d. Ensure a single-cell suspension by passing through a 40 µm cell strainer.[13]
-
Animal Preparation (for PDX models): a. 24 hours prior to cell injection, subject NSG mice to sublethal total body irradiation (e.g., 250 cGy) to facilitate engraftment.[11][14]
-
Intravenous (Tail Vein) Injection: a. Warm the mice under a heat lamp for 5-10 minutes to dilate the lateral tail veins.[13] b. Place the mouse in a restraining device. c. Gently load the cell suspension into an insulin syringe, ensuring no air bubbles are present. d. Inject 100-200 µL of the cell suspension into the lateral tail vein.
-
Post-Injection Monitoring: a. Return mice to their cages and monitor for any immediate adverse reactions. b. Provide supportive care as needed.
Protocol 3: Monitoring Engraftment and In Vivo Drug Efficacy
This protocol describes methods for monitoring disease progression and assessing treatment response.
Materials:
-
Flow cytometer
-
Antibodies: anti-human CD45 (hCD45), anti-mouse CD45 (mCD45), anti-human CD33.
-
RBC lysis buffer
-
(For BLI) Luciferase-expressing AML cells
-
(For BLI) In vivo imaging system (e.g., IVIS)
-
(For BLI) D-luciferin
-
This compound formulation for oral gavage or intraperitoneal (IP) injection
-
Vehicle control
Procedure:
A. Monitoring Engraftment by Flow Cytometry:
-
Starting 3-4 weeks post-injection, collect a small volume (20-40 µL) of peripheral blood from the tail vein into an EDTA-containing microtainer tube.[15]
-
Lyse red blood cells using RBC lysis buffer according to the manufacturer's protocol.[15]
-
Wash the remaining cells with PBS or FACS buffer.
-
Stain the cells with fluorescently-conjugated antibodies against hCD45, mCD45, and hCD33.[11][14]
-
Analyze the samples on a flow cytometer. Engraftment is confirmed by the presence of an hCD45+/hCD33+ cell population.[11] Engraftment is often defined as >0.5% human cells in the peripheral blood.[14]
-
Once engraftment is confirmed, randomize mice into treatment groups.
B. Monitoring Tumor Burden by Bioluminescence Imaging (BLI): (Requires the use of AML cells engineered to express luciferase)
-
Administer D-luciferin (e.g., 150 mg/kg) via IP injection to anesthetized mice.[16][17]
-
After 5-10 minutes, place the mice in an in vivo imaging system.[18][19]
-
Acquire bioluminescent images and quantify the total flux (photons/second) from regions of interest.[20]
-
Perform imaging weekly to track disease progression and response to therapy.
C. In Vivo Drug Administration and Efficacy Assessment:
-
Prepare this compound for administration (e.g., suspension for oral gavage or solution for IP injection). A previously used dose for IP injection is 15 mg/kg daily.[7]
-
Administer this compound or vehicle control to the respective treatment groups according to the planned schedule (e.g., daily, 5 days/week).
-
Monitor tumor burden weekly using flow cytometry or BLI as described above.
-
Monitor animal health, including body weight and clinical signs of distress, at least three times per week.
-
The primary endpoints are typically tumor growth inhibition (measured by BLI signal or percentage of hCD45+ cells) and overall survival. Euthanize mice when they meet pre-defined endpoint criteria (e.g., significant weight loss, hind-limb paralysis, moribund state).
-
At the end of the study, harvest bone marrow, spleen, and peripheral blood for endpoint analysis of leukemic infiltration.
References
- 1. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dbGaP Study [ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AML cell line xenografts [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Engraftment of Human Primary Acute Myeloid Leukemia Defined by Integrated Genetic Profiling in NOD/SCID/IL2rγnull Mice for Preclinical Ceramide-Based Therapeutic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncology.labcorp.com [oncology.labcorp.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Crenolanib in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetics and dosing of Crenolanib in murine models, designed to aid in the planning and execution of preclinical studies.
Introduction
This compound is a potent, orally bioavailable benzimidazole that acts as a selective inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β)[1][2][3]. It functions as a type I inhibitor, preferentially binding to the active conformation of the kinase[1][4]. Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making this compound a promising therapeutic agent[5][6][7][8][9]. Additionally, its activity against PDGFR makes it relevant for studying various solid tumors, including glioma and non-small-cell lung cancer[10][11]. Understanding its pharmacokinetic profile and establishing appropriate dosing regimens in murine models is critical for preclinical efficacy and safety evaluation.
Pharmacokinetics of this compound in Murine Models
The pharmacokinetic profile of this compound has been characterized in several murine models. Intraperitoneal (i.p.) administration generally achieves higher plasma concentrations compared to oral (p.o.) administration[5]. The half-life of this compound in mice is relatively short, necessitating frequent dosing to maintain therapeutic plasma concentrations[5].
Table 1: Summary of this compound Pharmacokinetic Parameters in Murine Models
| Mouse Strain | Model | Dose & Route | Cmax (ng/mL) | Tmax (hours) | AUC (ng/mL*h) | Half-life (hours) | Reference |
| NSG | MV4-11 AML Xenograft | 15 mg/kg i.p. | 1370 | Not Specified | ~2140 (0-24h) | 1.2 | [5] |
| C57Bl/6 | Non-leukemia-bearing FLT3-ITD transgenic | Not Specified i.p. vs. p.o. | i.p. > p.o. | Not Specified | Not Specified | Not Specified | [5] |
| Not Specified | C6 Glioblastoma Xenograft | 10 mg/kg p.o. | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Not Specified | Human Glioma Xenograft (U87MG) | 50 mg/kg BID p.o. | ~100 | Not Specified | Not Specified | Not Specified | [11] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Dosing and Administration Protocols in Murine Models
Effective dosing of this compound in mice depends on the cancer model and the therapeutic window being investigated. Doses have ranged from 10 mg/kg to 60 mg/kg, administered either once or twice daily. The choice of administration route, intraperitoneal or oral, also impacts the dosing strategy.
Table 2: Summary of this compound Dosing Regimens in Murine Models
| Mouse Model | Cell Line | Dose | Route of Administration | Dosing Schedule | Vehicle | Reference |
| AML Xenograft | MV4-11 | 15 mg/kg | i.p. | Once daily (Mon-Fri) for 3 weeks | Not Specified | [5] |
| AML Xenograft | Ba/F3 FLT3-ITD/D835H | 15 mg/kg | i.p. | Twice daily for 10 consecutive days | Not Specified | [5] |
| AML Xenograft | MOLM-13 | 15 mg/kg | i.p. | Twice daily (5 days/week) | Not Specified | [12] |
| Lung Carcinoma Xenograft | A549 | 10 mg/kg or 20 mg/kg | Not Specified | Every other day for ~2 weeks | 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300 | [10][13] |
| Glioma Xenograft | C6 | 10 mg/kg | p.o. | Single dose | Not Specified | [11] |
| Glioma Xenograft | U87MG | 50 mg/kg | p.o. | Twice daily for 9 days | Not Specified | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for AML Xenograft Models
Objective: To evaluate the in vivo efficacy of this compound in a FLT3-ITD positive AML xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., as described in[13])
-
Sterile 1 mL syringes with 27-gauge needles
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice
-
MV4-11 or MOLM-13 human AML cells
Procedure:
-
Animal Model: Engraft 8-12 week old female NSG mice with 1x10^6 MV4-11 or MOLM-13 cells via tail vein injection[12].
-
Tumor Burden Monitoring: Monitor leukemia engraftment biweekly using noninvasive bioluminescence imaging[12].
-
Drug Preparation: Formulate this compound in a suitable vehicle, such as 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300[13].
-
Dosing: Once tumor engraftment is established (e.g., day 10 post-injection), randomize mice into treatment and control groups[12]. Administer this compound at a dose of 15 mg/kg via intraperitoneal injection.
-
Dosing Schedule:
-
Monitoring: Monitor animal body weight and overall health status regularly.
-
Efficacy Assessment: Evaluate antileukemic activity by monitoring tumor burden (bioluminescence imaging) and survival analysis[5][12].
Protocol 2: Oral (p.o.) Gavage Administration of this compound for Solid Tumor Xenograft Models
Objective: To assess the in vivo efficacy of this compound in a solid tumor xenograft mouse model (e.g., glioma or lung cancer).
Materials:
-
This compound
-
Vehicle (e.g., as described in[13])
-
Oral gavage needles
-
Athymic nude mice
-
A549 (lung cancer) or U87MG (glioma) cells
Procedure:
-
Animal Model: Inoculate athymic nude mice with 2x10^6 A549 cells into the axillary regions[10]. For glioma models, intracranial implantation may be required.
-
Tumor Growth: Allow tumors to reach a palpable volume (e.g., 70 mm³) before initiating treatment[13].
-
Drug Preparation: Formulate this compound in a suitable vehicle for oral administration[13].
-
Dosing:
-
Administration: Administer the prepared this compound solution via oral gavage.
-
Monitoring: Measure tumor volume and mouse body weight every other day[13].
-
Efficacy Assessment: Evaluate tumor growth inhibition and potential tumor cell apoptosis through methods like TUNEL assays on harvested tumors[10].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of FLT3 and PDGFR and their inhibition by this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound in murine xenograft models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. pnas.org [pnas.org]
- 5. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study using this compound to target PDGFR kinase in children and young adults with newly diagnosed DIPG or recurrent high-grade glioma, including DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
Application Notes and Protocols for Investigating FLT3-ITD Driven Leukemogenesis with Crenolanib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Crenolanib, a potent and selective type I FLT3 tyrosine kinase inhibitor, in the investigation of FLT3-ITD driven leukemogenesis. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to FLT3-ITD and this compound
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] The most frequent type of FLT3 mutation is an internal tandem duplication (ITD) within the juxtamembrane domain, which leads to constitutive activation of the FLT3 receptor. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic blasts, and is associated with a poor prognosis.[1][3][4]
This compound is a highly selective and potent benzimidazole-based type I tyrosine kinase inhibitor that targets the active conformation of the FLT3 kinase.[5][6] A significant advantage of this compound is its activity against both FLT3-ITD mutations and resistance-conferring point mutations in the tyrosine kinase domain (TKD), such as the D835 mutation, which can emerge during treatment with other FLT3 inhibitors.[1][3][7] This makes this compound a valuable tool for both preclinical research into FLT3-ITD driven leukemogenesis and for the development of novel therapeutic strategies for AML.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in the context of FLT3-ITD positive AML models.
Table 1: In Vitro Efficacy of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Assay Type | Reference |
| MV4-11 | FLT3-ITD | ~1.3 | MTT Assay | [1] |
| MOLM-13 | FLT3-ITD | ~4.9 | MTT Assay | [1] |
| Ba/F3-ITD | FLT3-ITD | ~2 | Immunoblot | [7] |
Table 2: Clinical Response to this compound in FLT3-Mutated AML
| Clinical Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Reference |
| Phase II | Newly Diagnosed FLT3-Mutant AML | This compound + Intensive Chemotherapy | 86% | [2][8][9][10] |
| Phase II | Relapsed/Refractory FLT3-Mutant AML | This compound Monotherapy | ~30-40% | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on FLT3-ITD positive AML cell lines.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[12]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[9][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Protocol 2: Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.
Materials:
-
FLT3-ITD positive AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with various concentrations of this compound for 1-2 hours.[1] After treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Protocol 3: In Vivo Xenograft Model of FLT3-ITD AML
This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
FLT3-ITD positive AML cell lines (e.g., MV4-11)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million AML cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Drug Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control orally, once or twice daily.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for Western blot or immunohistochemical analysis to assess target inhibition.
Visualizations
Caption: FLT3-ITD signaling pathway and this compound's point of inhibition.
References
- 1. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flt3 â Inventum.AI [inventum.ai]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. This compound and Intensive Chemotherapy in Newly Diagnosed FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Crenolanib Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Crenolanib stock solutions for laboratory use, ensuring solution integrity and reproducibility of experimental results.
Quantitative Data Summary
This compound is a potent, orally bioavailable inhibitor of class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1][2] Accurate preparation and storage of this compound stock solutions are critical for reliable in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound solubility and storage.
Table 1: this compound Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16 - 89[3][4][5] | ~36 - 200.65[6] | Heating and using fresh, moisture-free DMSO is recommended to enhance solubility.[5] |
| DMF | ~20[3][4] | ~45 | Purge with an inert gas.[3] |
| Ethanol | ~10[3][4] | ~22.5 | Sonication may be required to aid dissolution.[6] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5[3][4] | ~1.1 | For aqueous buffers, first dissolve this compound in DMF.[3] |
| Corn Oil (with 10% DMSO) | ≥ 3[7] | ≥ 6.7 | For in vivo experiments.[7] |
Molecular Weight of this compound: 443.5 g/mol [3]
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C[3] | ≥ 4 years[3] | |
| DMSO Stock Solution | -20°C | 6 months[7] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| DMSO Stock Solution | -80°C | 1 year[6][7] | Recommended for long-term storage.[6][7] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day[3] | Prepare fresh for each use.[3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 443.5 g/mol .
-
To prepare a 10 mM stock solution, you will need 4.435 mg of this compound per 1 mL of DMSO.
-
Calculate the required mass based on your desired final volume.
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound solid into the tube.
-
-
Add DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound.
-
-
Dissolve the this compound:
-
Tightly cap the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[6]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C.[6][7] For shorter-term storage, -20°C is acceptable.[7]
-
Protocol for Preparation of Working Solutions
For Cell-Based Assays:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Further dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
-
Note: It is recommended to perform serial dilutions in DMSO first before adding to the aqueous medium to prevent precipitation.[6]
-
The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For In Vivo Studies:
-
Prepare the vehicle solution (e.g., 10% DMSO in corn oil).[7]
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution with the vehicle to the desired final concentration.
-
It is recommended to prepare this working solution fresh on the day of use.[7]
Visualized Workflows and Signaling Pathways
This compound Stock Solution Preparation and Storage Workflow
Caption: Workflow for this compound stock solution preparation and storage.
Simplified Signaling Pathway of this compound Inhibition
This compound is a type I tyrosine kinase inhibitor that targets the ATP-binding pocket of FLT3 and PDGFR, thereby inhibiting their phosphorylation and subsequent downstream signaling pathways involved in cell proliferation and survival.[1][8]
Caption: Simplified signaling pathway of this compound inhibition.
References
- 1. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Crenolanib Resistance in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of clinical resistance to crenolanib in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: Our AML cell line with a known FLT3-ITD mutation is showing reduced sensitivity to this compound in our in vitro assays. What are the likely mechanisms of resistance?
A1: While this compound is a potent type I pan-FLT3 inhibitor, resistance can emerge through various mechanisms. Unlike other FLT3 inhibitors, clinical resistance to this compound is infrequently associated with the acquisition of secondary mutations in the FLT3 gene itself, such as activation loop or gatekeeper mutations.[1][2][3][4] Instead, you should investigate the following potential off-target mechanisms:
-
Activation of alternative signaling pathways: The most common mechanism is the activation of downstream or parallel signaling pathways that bypass the need for FLT3 signaling. A primary culprit is the RAS/MAPK pathway, often through the acquisition of activating mutations in genes like NRAS.[1][2][4]
-
Clonal evolution and selection: Your cell line may contain a pre-existing subclone with a resistance-conferring mutation that becomes dominant under the selective pressure of this compound treatment.
-
Epigenetic modifications: Changes in the epigenetic landscape of the cancer cells can also contribute to resistance. Mutations in epigenetic modifier genes such as IDH1, IDH2, and TET2 have been observed in patients with poor response to this compound.[1][2][4]
Q2: We are analyzing clinical samples from AML patients who have relapsed after this compound therapy. Should we primarily focus on sequencing the FLT3 gene to identify resistance mutations?
A2: While it is always prudent to sequence the target gene, studies have shown that secondary FLT3 mutations are not the primary driver of clinical resistance to this compound.[1][2][3][4] It is crucial to perform broader genomic analyses, such as whole-exome sequencing, to identify mutations in other genes that may be responsible for the observed resistance. Key genes to investigate include NRAS, IDH1, IDH2, and TET2.[1][2][4] The emergence of mutations in these genes, often in FLT3-independent subclones, is a key feature of this compound resistance.[1][2][4]
Q3: We are designing a new combination therapy strategy to overcome this compound resistance. What are some rational approaches based on the known resistance mechanisms?
A3: Given that resistance to this compound often involves the activation of the RAS/MAPK pathway, a logical approach is to combine this compound with a MEK inhibitor, such as trametinib. This combination has the potential to co-target both FLT3 and the downstream signaling pathway that is driving resistance. Additionally, for patients with specific co-mutations, targeting the products of those mutated genes (e.g., IDH inhibitors for IDH1/2 mutations) could be a viable strategy. Drug combinations in experimental models have been shown to restore this compound sensitivity.[1][2][3][4]
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 values for this compound in a FLT3-mutated AML cell line.
| Possible Cause | Troubleshooting Step |
| Pre-existing resistant subclone | Perform single-cell sequencing or deep sequencing on the parental cell line to identify low-frequency mutations in genes associated with this compound resistance (e.g., NRAS, IDH2). |
| Activation of bypass signaling pathways | Perform phosphoproteomic analysis or Western blotting to assess the activation status of key signaling nodes in the RAS/MAPK and PI3K/AKT pathways in the presence and absence of this compound. |
| Cell culture artifacts | Ensure consistent cell culture conditions, including media composition and serum concentration. The presence of certain growth factors in the serum could potentially activate bypass pathways. |
Issue 2: Development of this compound resistance in a long-term in vitro culture of a previously sensitive AML cell line.
| Possible Cause | Troubleshooting Step |
| Acquisition of resistance mutations | Perform whole-exome sequencing on both the parental (sensitive) and the resistant cell lines to identify newly acquired mutations. Pay close attention to genes like NRAS, IDH1, IDH2, and TET2. |
| Epigenetic reprogramming | Conduct genome-wide DNA methylation or histone modification profiling to identify epigenetic changes that may be driving resistance. |
| Upregulation of drug efflux pumps | Use qPCR or Western blotting to assess the expression levels of common ATP-binding cassette (ABC) transporters. |
Quantitative Data Summary
Table 1: Frequency of Co-occurring Mutations in this compound-Resistant AML Patients
| Gene | Frequency in Poor Responders | Association with FLT3 Clone |
| NRAS | Enriched in post-treatment samples | Often arises in FLT3-independent subclones[1][2][4] |
| IDH2 | Enriched in post-treatment samples | Often arises in FLT3-independent subclones[1][2][4] |
| TET2 | Enriched in poor responders | Predominantly co-occurs with the FLT3-mutant clone[1][2][4] |
| IDH1 | Enriched in poor responders | Predominantly co-occurs with the FLT3-mutant clone[1][2][4] |
Experimental Protocols
Protocol 1: Whole-Exome Sequencing (WES) to Identify Resistance Mutations
-
Sample Preparation: Isolate genomic DNA from patient bone marrow or peripheral blood mononuclear cells, or from cultured AML cell lines (both sensitive and resistant).
-
Library Preparation: Prepare sequencing libraries using a commercially available exome capture kit, following the manufacturer's instructions. This involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Exome Capture: Hybridize the prepared libraries to biotinylated probes that target the exonic regions of the genome.
-
Sequencing: Sequence the captured libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Align the sequencing reads to the human reference genome (e.g., hg19 or hg38).
-
Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Compare the variant calls between pre-treatment/sensitive and post-treatment/resistant samples to identify acquired mutations.
-
Annotate the identified variants to determine their potential functional impact.
-
Protocol 2: Phospho-Flow Cytometry to Assess Signaling Pathway Activation
-
Cell Treatment: Treat AML cells with this compound or a vehicle control for the desired time points.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-ERK, p-AKT, p-S6).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Interpretation: Compare the median fluorescence intensity of the phospho-specific antibodies between the this compound-treated and control cells to determine the effect of the drug on signaling pathway activation. An increase in p-ERK, for instance, in the presence of this compound would suggest activation of the MAPK pathway as a resistance mechanism.
Visualizations
Caption: FLT3 signaling and this compound resistance via NRAS mutation.
Caption: Workflow for identifying this compound resistance mutations.
References
- 1. dbGaP Study [ncbi.nlm.nih.gov]
- 2. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms. [repository.cam.ac.uk]
- 3. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms | NCI Genomic Data Commons [gdc.cancer.gov]
- 4. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Crenolanib Preclinical Dosing Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing crenolanib dosing schedules in preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate effective experimental design and interpretation.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Question/Issue | Potential Cause | Recommended Solution |
| In Vitro Studies | ||
| High IC50 value or lack of this compound activity in a known FLT3-mutant cell line. | 1. Cell line integrity: The FLT3 mutation status may have changed over extensive passaging. 2. Drug stability: this compound may have degraded due to improper storage or handling. 3. Assay interference: Components of the cell viability assay may interfere with this compound. 4. Pre-existing resistance: The cell line may have intrinsic resistance mechanisms. | 1. Verify cell line: Authenticate the cell line and confirm the FLT3 mutation status. 2. Use fresh drug: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. 3. Vary assay type: Try a different viability assay (e.g., switch from a metabolic-based assay like MTT to an ATP-based assay like CellTiter-Glo). 4. Assess resistance: Investigate potential resistance mechanisms, such as mutations in NRAS, IDH1/2, or TET2.[1][2] |
| Inconsistent results between experimental replicates. | 1. Pipetting errors: Inaccurate dispensing of cells or drug. 2. Cell density variability: Inconsistent cell seeding density across wells. 3. Edge effects: Evaporation in the outer wells of a microplate. | 1. Calibrate pipettes: Ensure pipettes are properly calibrated. 2. Ensure uniform cell suspension: Mix cell suspension thoroughly before and during plating. 3. Minimize edge effects: Do not use the outer wells of the plate for experimental conditions; fill them with sterile media or PBS instead. |
| In Vivo Studies | ||
| Lack of tumor regression or delayed tumor growth in xenograft models. | 1. Suboptimal dosing schedule: Once-daily (QD) dosing may not be sufficient for sustained FLT3 inhibition. 2. Poor drug exposure: this compound may have poor oral bioavailability in mice.[3] 3. Tumor model resistance: The chosen cell line may be resistant to this compound in vivo. 4. Drug formulation issues: Improper formulation can lead to poor solubility and absorption. | 1. Increase dosing frequency: Consider a twice-daily (BID) dosing schedule, which has been shown to be more effective.[3] The maximum tolerated schedule in NSG mice is 15 mg/kg administered twice daily for 5 days per week. 2. Change administration route: Intraperitoneal (i.p.) administration may achieve higher plasma concentrations than oral administration in mice.[3] 3. Select a sensitive model: Use a cell line with demonstrated in vitro sensitivity to this compound. 4. Follow established formulation protocols: Ensure this compound is formulated as previously described in successful studies. |
| Toxicity observed in animal models (e.g., weight loss). | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Combination toxicity: When used with other agents (e.g., sorafenib), the combination may be poorly tolerated at full doses of both drugs. | 1. Reduce the dose: Perform a dose-ranging study to determine the MTD in your specific animal model. 2. Adjust combination doses: If using in combination, consider reducing the dose of one or both agents. For example, a dose-intensive this compound schedule (BID) with a low-intensity sorafenib schedule (three times per week) was better tolerated and more effective than daily combination dosing. |
| Emergence of drug resistance during treatment. | 1. Insufficient FLT3 inhibition: A suboptimal dosing schedule can lead to incomplete target inhibition, allowing for the outgrowth of resistant clones. 2. Acquired mutations: While this compound is a type I inhibitor effective against many resistance mutations, new mutations can still arise.[4] | 1. Optimize dosing: A more intensive this compound schedule (e.g., twice daily) can suppress the emergence of kinase domain mutations. 2. Combination therapy: Combining this compound with a type II FLT3 inhibitor like sorafenib can be a strategy to target and prevent a wider range of resistance mutations.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a twice-daily (BID) or three-times-daily (TID) dosing schedule for this compound in preclinical models?
A1: Preclinical studies have shown that signaling through the FLT3 pathway can recover within 8 hours of this compound administration. Therefore, more frequent dosing, such as BID or TID, is necessary to maintain sustained inhibition of downstream targets like p-STAT5 and p-ERK. This sustained inhibition is believed to be crucial for optimal anti-leukemic activity and to prevent the emergence of resistance.
Q2: What is a typical starting dose for this compound in a mouse xenograft model of AML?
A2: A commonly used and well-tolerated dose in NSG mice is 15 mg/kg administered intraperitoneally.[3] The maximum tolerated schedule has been identified as 15 mg/kg administered twice daily for 5 days per week. It is always recommended to perform a tolerability study in your specific mouse strain before initiating large-scale efficacy experiments.
Q3: Is oral administration of this compound effective in mice?
A3: Pharmacokinetic studies in mice have demonstrated that intraperitoneal (i.p.) administration achieves greater plasma concentrations of this compound compared to oral (p.o.) administration.[3] Therefore, for preclinical efficacy studies in mice, i.p. injection is often the preferred route to ensure adequate drug exposure.
Q4: How does this compound's activity compare against common FLT3 resistance mutations?
A4: this compound is a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase. This allows it to be effective against mutations in the kinase domain, such as D835, which often confer resistance to type II inhibitors like sorafenib and quizartinib.[3][5] Preclinical data show that this compound is active against various D835 mutations and can inhibit the viability of primary AML blasts harboring these mutations.[3]
Q5: What are the known mechanisms of resistance to this compound?
A5: Unlike type II FLT3 inhibitors, resistance to this compound does not typically involve the acquisition of secondary FLT3 kinase domain mutations.[1][4] Instead, resistance mechanisms can be more diverse and may include the expansion of subclones with mutations in other signaling pathways (e.g., NRAS) or in epigenetic regulators (e.g., IDH1, IDH2, TET2).[1][2]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (nM) | Citation |
| MV4-11 | 1.3 | [3] |
| MOLM-13 | 4.9 | [3] |
Table 2: Preclinical In Vivo Dosing Schedules for this compound
| Animal Model | Cell Line | This compound Dose & Schedule | Route | Combination Agent | Key Findings | Citation |
| NSG Mice | MOLM-13 | 15 mg/kg BID | i.p. | Sorafenib (30 mg/kg QD, MWF) | Dose-intensive this compound with low-intensity sorafenib led to better survival and fewer FLT3-KD mutations. | |
| NSG Mice | MV4-11 | 15 mg/kg QD | i.p. | None | Suppressed bone marrow infiltration compared to vehicle. | [3] |
| NSG Mice | MOLM-13-RES (D835Y) | 15 mg/kg BID | i.p. | None | Significantly reduced leukemic infiltration, whereas QD dosing was ineffective. | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated FLT3, STAT5, and ERK
This protocol is adapted from best practices for detecting phosphorylated proteins.
1. Sample Preparation and Lysis: a. Culture AML cells (e.g., MOLM-13, MV4-11) to the desired density and treat with this compound or vehicle control for the specified time (e.g., 1-2 hours). b. Place culture dishes on ice, aspirate the media, and wash cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Denature protein lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins from the gel to a PVDF membrane.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature with a blocking buffer. Note: For phospho-proteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST), as milk contains phosphoproteins (casein) that can increase background. b. Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), p-STAT5 (Tyr694), and p-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Stripping and Re-probing (for Total Protein): a. After imaging, the membrane can be stripped of antibodies using a mild stripping buffer. b. After stripping, wash the membrane, re-block, and probe with primary antibodies for total FLT3, total STAT5, and total ERK to serve as loading controls.
Protocol 2: Cell Line-Derived AML Xenograft Model
This protocol provides a general framework for establishing a subcutaneous AML xenograft model.
1. Cell Preparation: a. Culture FLT3-ITD positive AML cells (e.g., MOLM-13) under standard conditions. b. Harvest cells during the logarithmic growth phase. c. Wash the cells with sterile, serum-free media or PBS and perform a cell count to determine viability (should be >95%). d. Resuspend the cells in a sterile solution for injection. To enhance tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel. e. Adjust the final cell concentration to 5-10 x 10^7 cells/mL. Keep cells on ice until injection.
2. Animal Inoculation: a. Use immunodeficient mice, such as NOD/SCID or NSG, aged 6-8 weeks. b. Shave a small area on the flank of the mouse. c. Inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the shaved flank.
3. Tumor Monitoring and Treatment: a. Monitor the mice daily for general health and tumor appearance. b. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. d. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. e. Prepare this compound for administration (e.g., intraperitoneal injection) according to a validated formulation protocol. f. Administer this compound and vehicle control according to the planned dosing schedule (e.g., 15 mg/kg BID, 5 days a week). g. Continue to monitor tumor volume and body weight throughout the study.
4. Endpoint and Tissue Collection: a. Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or if signs of significant toxicity (e.g., >20% body weight loss) are observed. b. At necropsy, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blot, or assessment for FLT3-KD mutations).
Visualizations
Caption: FLT3-ITD signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for this compound dose optimization studies.
Caption: Troubleshooting decision tree for this compound preclinical studies.
References
- 1. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Crenolanib Combination Therapy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Crenolanib in combination with chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for combining this compound with conventional chemotherapy?
A1: The primary rationale is to create a synergistic anti-cancer effect through a dual-mechanism attack. This compound is a potent, type I pan-FLT3 inhibitor that targets both FLT3-ITD and TKD mutations, which are key drivers of proliferation and survival in certain cancers, particularly Acute Myeloid Leukemia (AML).[1][2] By inhibiting the FLT3 signaling pathway, this compound induces apoptosis and sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapy agents like cytarabine and anthracyclines. This combination aims to achieve deeper and more durable remissions than either agent alone.[3][4]
Q2: With which chemotherapy agents has this compound shown synergy or clinical efficacy?
A2: this compound has demonstrated significant synergy and clinical efficacy, primarily with the standard "7+3" induction regimen for AML, which consists of cytarabine (Ara-C) and an anthracycline (daunorubicin or idarubicin).[5][6][7] Preclinical studies have quantitatively confirmed a synergistic loss in cell viability in FLT3-ITD-positive AML cell lines when this compound is combined with cytarabine.[5] Clinical trials have shown high overall response rates (approximately 86%) when this compound is added to this chemotherapy backbone for newly diagnosed FLT3-mutant AML.[8]
Q3: Are there any known antagonistic interactions with chemotherapy agents?
A3: Currently, published preclinical and clinical data do not indicate significant antagonistic interactions between this compound and standard AML chemotherapy agents like cytarabine or daunorubicin. However, it is important to consider the potential for drug-drug interactions at the metabolic level. This compound is a substrate of the ABCB1 (P-glycoprotein) multidrug resistance transporter.[2] While studies suggest it does not inhibit the transporter at therapeutic concentrations (making it unlikely to alter concentrations of other co-administered chemotherapy drugs), this could be a factor in cellular resistance mechanisms.[2]
Q4: How does this compound affect the dosing of co-administered chemotherapy?
A4: In major clinical trials, this compound is typically administered after the completion of the chemotherapy cycle (e.g., starting on day 9 after a 7-day cytarabine infusion) to avoid overlapping toxicities.[5][9] This sequential scheduling is a key design feature. The synergistic effect may allow for dose reduction of one or both agents in the future, but current protocols in pivotal trials have used standard doses of chemotherapy.[8][9] Any dose adjustments should be guided by the specific protocol and patient tolerance.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the synergistic effects of this compound with chemotherapy agents.
Table 1: In Vitro Synergy of this compound with Cytarabine in FLT3-ITD+ AML Cell Lines
| Cell Line | Chemotherapy Agent | Combination Index (CI) Value | Interpretation | Source |
|---|---|---|---|---|
| MV4-11 | Cytarabine (Ara-C) | 0.3 - 0.7 | Synergy | [5] |
| MOLM-13 | Cytarabine (Ara-C) | 0.3 - 0.7 | Synergy | [5] |
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Clinical Efficacy of this compound with "7+3" Chemotherapy in Newly Diagnosed FLT3-Mutant AML
| Patient Population | Metric | Value | Source |
|---|---|---|---|
| Adults (≤ 60 years) | Overall Response Rate (CR/CRi) | 90% | [8] |
| Adults (> 60 years) | Overall Response Rate (CR/CRi) | 80% | [8] |
| All Adults | Overall Response Rate (CR/CRi) | 86% | [5][8] |
| Adults (≤ 60 years) | Estimated 3-Year Survival | 71.4% | [8] |
CR = Complete Remission; CRi = Complete Remission with incomplete count recovery.
Experimental Protocols & Methodologies
Key Experiment: Assessing Drug Synergy via Chou-Talalay Method
This protocol outlines the steps to determine if the combination of this compound and a chemotherapy agent is synergistic, additive, or antagonistic.
Objective: To calculate the Combination Index (CI) for this compound combined with a chemotherapy agent (e.g., Cytarabine) in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Cell culture medium and supplements
-
This compound and chemotherapy agent of known concentration
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader (spectrophotometer or fluorometer)
-
CompuSyn software or other software for CI calculation
Methodology:
-
Determine IC50 for Single Agents:
-
Seed cells in 96-well plates at a predetermined density.
-
Create a serial dilution series for this compound and the chemotherapy agent separately.
-
Treat the cells with this series of concentrations for a set duration (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually using dose-response curve fitting.
-
-
Set up Combination Study:
-
Based on the individual IC50 values, design a combination experiment. The most common method is the fixed-ratio design , where drugs are combined at a constant ratio of their IC50s (e.g., 1:1, 1:2, 2:1 equipotent ratios).
-
Create serial dilutions of the combined drug mixture.
-
In a 96-well plate, treat cells with:
-
This compound alone (serial dilution)
-
Chemotherapy agent alone (serial dilution)
-
The fixed-ratio combination (serial dilution)
-
Vehicle control (e.g., DMSO)
-
-
Incubate for the same duration as the single-agent assay (e.g., 72 hours).
-
-
Data Acquisition and Analysis:
-
Measure cell viability in all wells.
-
Convert viability data to "Fraction Affected" (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).
-
Input the dose-effect data (drug concentrations and corresponding Fa values) for the single agents and the combination into CompuSyn or a similar program.
-
The software will generate a Combination Index (CI) value for different Fa levels based on the Chou-Talalay median-effect equation.[9]
-
-
Interpretation:
-
CI < 1: Synergism (the combined effect is greater than the sum of individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of individual effects).
-
Visualizations
Caption: Workflow for a drug synergy experiment using the Chou-Talalay method.
Caption: Simplified signaling pathway for this compound and chemotherapy synergy.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps. Consider using a multichannel pipette for consistency.
-
-
Possible Cause 2: Edge Effects in 96-well Plates. Wells on the perimeter of the plate are prone to evaporation, altering media and drug concentrations.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Drug Solubility Issues. this compound or the chemotherapy agent may be precipitating out of solution at higher concentrations.
-
Solution: Check the solubility limits of your compounds in the culture medium. Ensure the vehicle (e.g., DMSO) concentration is consistent and non-toxic across all wells.
-
Issue 2: Combination Index (CI) values are consistently close to 1.0 (Additive), but synergy is expected.
-
Possible Cause 1: Suboptimal Drug Ratio. The fixed ratio chosen may not be optimal for inducing a synergistic interaction in your specific cell line.
-
Solution: Perform a checkerboard assay, testing multiple concentrations of both drugs against each other to identify a more synergistic ratio. Re-run the CI experiment using the newly identified optimal ratio.
-
-
Possible Cause 2: Incorrect Assay Duration. The time point chosen for the viability readout may be too early or too late to capture the peak synergistic effect.
-
Solution: Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing the combined effect.
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance mechanisms to one or both drugs, dampening the synergistic potential.
-
Solution: Confirm the expression of the drug target (e.g., FLT3 mutation) in your cell line. Consider testing other cell lines known to be sensitive to the agents.
-
Caption: Troubleshooting guide for unexpected additive results in synergy experiments.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 Inhibitor this compound in Combination With Chemotherapy for Newly Diagnosed FLT3-Mutant AML - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Crenolanib as a substrate for ABCB1 multidrug resistance protein
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the interaction between Crenolanib and the ABCB1 multidrug resistance protein.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for the ABCB1 multidrug resistance protein?
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Cells that overexpress ABCB1 demonstrate increased resistance to this compound.[1]
-
This resistance can be reversed by co-administration of a specific ABCB1 inhibitor, such as PSC-833.[1]
-
This compound stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, which is a characteristic feature of ABCB1 substrates.[1]
Q2: Does this compound interact with other ABC transporters like ABCG2 or ABCC1?
At pharmacologically relevant concentrations, this compound is not a substrate for ABCG2 (breast cancer resistance protein, BCRP) or ABCC1 (multidrug resistance-associated protein 1, MRP1).[1]
Q3: Does this compound inhibit the transport function of ABCB1?
This compound does not significantly inhibit the transport function of ABCB1 at pharmacologically relevant concentrations.[1] Inhibition of ABCB1-mediated substrate transport by this compound is only observed at higher, supra-pharmacological concentrations.[1]
Q4: Does treatment with this compound induce the expression of ABCB1?
No, studies have shown that incubation of cancer cell lines with pharmacologically relevant concentrations of this compound does not lead to an upregulation of ABCB1 cell surface expression.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments to characterize this compound as an ABCB1 substrate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity (IC50) assays between parental and ABCB1-overexpressing cell lines. | 1. Inconsistent cell seeding density.2. Fluctuation in ABCB1 expression levels in the overexpressing cell line.3. Contamination of cell cultures. | 1. Ensure accurate and consistent cell counting and seeding.2. Regularly verify ABCB1 expression levels using Western blot or flow cytometry.3. Perform routine checks for mycoplasma and other contaminants. |
| Inconsistent results in the Calcein-AM extrusion assay. | 1. Suboptimal Calcein-AM concentration.2. Insufficient incubation time.3. Photobleaching of the fluorescent signal.4. Leakage of Calcein from cells. | 1. Titrate Calcein-AM to determine the optimal concentration for your cell line.2. Optimize the incubation time to achieve a stable fluorescent signal.3. Minimize exposure of stained cells to light.4. Consider using an anion transporter inhibitor like probenecid in the assay buffer. |
| Low or no stimulation of ATPase activity in membrane vesicle assays. | 1. Poor quality of ABCB1-containing membrane vesicles.2. Incorrect assay buffer composition.3. Suboptimal this compound concentration range. | 1. Use freshly prepared or properly stored (-80°C) membrane vesicles.2. Ensure the assay buffer has the correct pH and ionic strength.3. Test a wide range of this compound concentrations to identify the optimal range for ATPase stimulation. |
| High background in ATPase assay. | 1. Contamination of membrane vesicles with other ATPases.2. Spontaneous hydrolysis of ATP. | 1. Use a specific inhibitor of other ATPases if their presence is suspected.2. Include a control without membrane vesicles to measure non-enzymatic ATP hydrolysis. |
Quantitative Data Summary
The following tables summarize the quantitative data on the interaction between this compound and ABCB1.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | ABCB1 Expression | This compound IC50 (nM) | Fold Resistance |
| Parental Cells | Low/Negative | Data not available in provided search results | 1 |
| ABCB1-Overexpressing Cells | High | Data not available in provided search results | ~5[1] |
Note: While the fold resistance is reported, the specific IC50 values were not available in the provided search results.
Table 2: Effect of this compound on ABCB1 ATPase Activity
| Parameter | Value |
| Vmax (nmol Pi/min/mg protein) | Data not available in provided search results |
| Km (µM) | Data not available in provided search results |
Note: Although this compound stimulates ABCB1 ATPase activity in a concentration-dependent manner, the specific Vmax and Km values were not found in the search results.
Experimental Protocols
Calcein-AM Efflux Assay for ABCB1 Substrate Identification
This protocol is a general guideline for determining if a compound, such as this compound, is a substrate of ABCB1 by measuring the efflux of the fluorescent substrate Calcein-AM.
Materials:
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Parental and ABCB1-overexpressing cells
-
Calcein-AM (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Known ABCB1 inhibitor (e.g., PSC-833, Verapamil) as a positive control
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the parental and ABCB1-overexpressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Incubation:
-
Prepare dilutions of this compound and the positive control inhibitor in the assay buffer.
-
Remove the culture medium from the wells and wash the cells once with the assay buffer.
-
Add the different concentrations of this compound or the positive control to the respective wells. Include a vehicle control (DMSO).
-
-
Calcein-AM Loading:
-
Prepare a working solution of Calcein-AM in the assay buffer (typically 0.25-1 µM).
-
Add the Calcein-AM solution to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[2][3]
-
Fluorescence Measurement:
-
Plate Reader: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Flow Cytometer: Detach the cells, wash them with ice-cold assay buffer, and analyze the fluorescence of individual cells.
-
-
Data Analysis:
-
A lower fluorescence signal in ABCB1-overexpressing cells compared to parental cells in the vehicle control indicates Calcein-AM efflux by ABCB1.
-
An increase in fluorescence in ABCB1-overexpressing cells upon treatment with this compound suggests that this compound is competing with Calcein-AM for efflux, indicating it is an ABCB1 substrate.
-
ABCB1 ATPase Activity Assay
This protocol provides a general method for measuring the effect of this compound on the ATPase activity of ABCB1 using isolated membrane vesicles.
Materials:
-
Membrane vesicles from Sf9 or mammalian cells overexpressing human ABCB1
-
This compound (stock solution in DMSO)
-
Known ABCB1 substrate (e.g., Verapamil) as a positive control
-
ATP
-
Assay buffer (e.g., Tris-MES buffer, pH 6.8)
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add different concentrations of this compound or the positive control. Include a vehicle control.
-
Add the ABCB1 membrane vesicles to each well.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Add the colorimetric reagent for phosphate detection (e.g., malachite green).
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well.
-
An increase in ATPase activity in the presence of this compound compared to the basal activity (vehicle control) indicates that this compound is a substrate that stimulates ATP hydrolysis.
-
Visualizations
Logical Workflow for ABCB1 Substrate Identification
Caption: A logical workflow for determining if a compound is an ABCB1 substrate.
This compound Signaling Pathways
Caption: Signaling pathways inhibited by this compound.
References
- 1. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Technical Support Center: Crenolanib in FLT3-Mutated Acute Myeloid Leukemia (AML) Research
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of crenolanib to prevent the emergence of FLT3 kinase domain mutations.
Frequently Asked Questions (FAQs)
General Properties and Mechanism of Action
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable benzimidazole that acts as a potent and selective type I tyrosine kinase inhibitor (TKI).[1][2] It targets class III receptor tyrosine kinases, primarily FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha and beta.[1][2] As a type I inhibitor, this compound binds to the active "DFG-in" conformation of the kinase, allowing it to inhibit both the inactive and active forms of the enzyme.[1][3] This is a key distinction from type II inhibitors, which only bind to the inactive conformation.[4]
Q2: Which FLT3 mutations is this compound active against?
This compound demonstrates broad activity against various FLT3 mutations, including:
-
Internal Tandem Duplication (ITD) mutations: A common mutation associated with poor prognosis in AML.[5][6]
-
Tyrosine Kinase Domain (TKD) point mutations: Including the D835 residue, which is a common site for resistance mutations to other FLT3 inhibitors.[5][7][8]
-
Compound mutations: Where a TKD mutation exists on the same allele as an ITD mutation.[9]
-
Variant mutations: Novel or less common FLT3 mutations that can also be effectively targeted.[3]
Its ability to inhibit both ITD and TKD mutations makes it a pan-FLT3 inhibitor.[10]
Q3: How does this compound prevent the emergence of resistance mutations?
The primary mechanism by which this compound prevents resistance is its potent activity against the FLT3-TKD mutations (e.g., at the D835 residue) that are a common cause of acquired resistance to type II FLT3 inhibitors like quizartinib and sorafenib.[4][5][11] By effectively inhibiting these mutant clones from the outset, this compound may prevent their selection and expansion during therapy.[3][11] Clinical studies have shown that treatment with this compound does not typically induce secondary FLT3 mutations.[10][12] Instead, resistance to this compound, when it does occur, tends to arise from diverse, non-FLT3-related mechanisms, such as mutations in NRAS, IDH2, or genes associated with epigenetic regulation.[10][13]
Troubleshooting Guides for In Vitro Experiments
Problem 1: this compound shows lower than expected potency (high IC50) against FLT3-ITD positive cell lines (e.g., MV4-11, Molm14).
| Possible Cause | Suggested Solution |
| Cell Line Integrity: | Authenticate your cell lines via short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. Regularly test for mycoplasma contamination. |
| Drug Stability: | Prepare fresh stock solutions of this compound in DMSO and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experiments, dilute to the final concentration in fresh culture medium immediately before use. |
| Assay Conditions: | Ensure the cell density used in your viability assay (e.g., MTT, CellTiter-Glo) is within the linear range. High cell densities can sometimes mask drug effects. Optimize the treatment duration; typically, 48-72 hours is sufficient for viability assays. |
| Serum Protein Binding: | This compound can bind to serum proteins, which may reduce its effective concentration. If results are inconsistent, consider reducing the serum concentration in your culture medium, but ensure this does not negatively impact cell health. |
Problem 2: Difficulty generating or confirming a this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Inappropriate Drug Concentration: | Start with a low concentration of this compound (around the IC50) and gradually increase the dose in a stepwise manner over several weeks or months. This allows for the selection of resistant clones. |
| Resistance Mechanism: | Resistance to this compound is often not due to new FLT3 mutations.[10] Perform next-generation sequencing (NGS) or whole-exome sequencing (WES) on your resistant cell line to look for mutations in alternative signaling pathways (e.g., RAS/MAPK pathway genes like NRAS, KRAS) or epigenetic modifiers (e.g., IDH1, IDH2, TET2).[10][12] |
| Heterogeneous Population: | The resistant population may be a small subclone. Use single-cell cloning techniques to isolate and expand individual resistant clones for more consistent downstream analysis. |
Problem 3: Western blot analysis does not show inhibition of p-FLT3 or downstream targets (p-STAT5, p-ERK) after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Time: | Inhibition of phosphorylation is a rapid event. Treat cells with this compound for a shorter duration, typically 1-4 hours, before cell lysis.[7] |
| Suboptimal Drug Concentration: | Ensure you are using a concentration well above the biochemical IC50 for FLT3 inhibition (typically >10 nM).[1] Perform a dose-response experiment to confirm the concentration needed to inhibit signaling in your specific cell line. |
| Lysate Quality: | Prepare cell lysates in a buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation after lysis. Keep samples on ice at all times. |
| Antibody Performance: | Verify the specificity and optimal dilution of your primary antibodies for phospho-FLT3, total FLT3, phospho-STAT5, and phospho-ERK. Run appropriate positive and negative controls. |
Data Presentation
Table 1: In Vitro Efficacy of this compound against FLT3-Mutated Cell Lines
| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) | Reference |
| Molm14 | FLT3-ITD | MTT (Cytotoxicity) | 7 | [1] |
| MV4-11 | FLT3-ITD | MTT (Cytotoxicity) | 8 | [1] |
| Molm14 | FLT3-ITD | FLT3 Autophosphorylation | ~2 | [5] |
| MV4-11 | FLT3-ITD | FLT3 Autophosphorylation | ~2 | [5] |
| Primary AML Blasts | FLT3-ITD | FLT3 Autophosphorylation | 2.4 | [5] |
| Ba/F3 | FLT3-ITD | Proliferation | Similar to Quizartinib | [5] |
| Ba/F3 | FLT3-ITD/D835Y | Proliferation | Significantly < Quizartinib | [5] |
| Ba/F3 | FLT3-ITD/D835F | Proliferation | Significantly < Quizartinib | [5] |
| Ba/F3 | FLT3-ITD/D835V | Proliferation | Significantly < Quizartinib | [5] |
Table 2: Clinical Trial Response Rates for this compound in FLT3-Mutant AML
| Clinical Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (CR/CRi) | Reference |
| Phase II | Newly Diagnosed | This compound + 7+3 Chemotherapy | 86% | [14][15] |
| Phase II (≤60 years) | Newly Diagnosed | This compound + 7+3 Chemotherapy | 90% | [16][17] |
| Phase II (>60 years) | Newly Diagnosed | This compound + 7+3 Chemotherapy | 80% | [15][16] |
| Phase II | Relapsed/Refractory (TKI-naïve) | This compound Monotherapy | 46% | [18] |
| Phase II | Relapsed/Refractory (Prior TKI) | This compound Monotherapy | 24% | [18] |
CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Plating: Seed FLT3-mutated AML cells (e.g., MV4-11, Molm14) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC50 using non-linear regression analysis.
2. Western Blot for FLT3 Phosphorylation
-
Cell Treatment: Plate cells in a 6-well plate at a density that will allow them to reach ~80% confluency. Treat with varying concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing: To assess total protein levels, strip the membrane and re-probe with antibodies for total FLT3, total STAT5, and a loading control like β-actin.
Mandatory Visualizations
Caption: Constitutive FLT3 signaling pathway in AML and the inhibitory action of this compound.
Caption: Workflow for assessing the in vitro efficacy of this compound against FLT3 mutations.
Caption: How this compound prevents FLT3-TKD mediated resistance compared to Type II inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. onclive.com [onclive.com]
- 4. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 7. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Clinical resistance to this compound in acute myeloid leukemia due to diverse molecular mechanisms | NCI Genomic Data Commons [gdc.cancer.gov]
- 11. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. dbGaP Study [ncbi.nlm.nih.gov]
- 14. FLT3 Inhibitor this compound in Combination With Chemotherapy for Newly Diagnosed FLT3-Mutant AML - The ASCO Post [ascopost.com]
- 15. Long-term results of a phase 2 trial of this compound combined with 7+3 chemotherapy in adults with newly diagnosed FLT3 mutant AML. - ASCO [asco.org]
- 16. Novel Treatment Regimen for FLT3-Mutated Acute Myeloid Leukemia Shows Promise in Roswell Park-Led Study | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 17. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 18. ashpublications.org [ashpublications.org]
Validation & Comparative
Comparative Analysis of Crenolanib and Sorafenib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Cell Lines
A comprehensive guide for researchers on the in vitro efficacy of two prominent FLT3 inhibitors, detailing their cytotoxic activity, mechanisms of action, and the signaling pathways they modulate.
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, crenolanib and sorafenib have emerged as significant therapeutic agents. This guide provides a detailed comparison of their cytotoxic effects on FLT3-ITD positive cell lines, supported by experimental data to inform preclinical research and drug development efforts.
Comparative Cytotoxicity and Inhibitory Concentrations
This compound, a potent and selective FLT3 tyrosine kinase inhibitor (TKI), has demonstrated superior cytotoxic effects when compared to the multi-kinase inhibitor sorafenib in various FLT3-ITD positive cell lines.[1] Studies have consistently shown that this compound exhibits low nanomolar IC50 values for cytotoxicity and inhibition of FLT3 autophosphorylation.
| Drug | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Molm14 | Cytotoxicity (MTT) | 7 | [2][3] |
| MV4-11 | Cytotoxicity (MTT) | 8 | [2][3] | |
| Molm14 | FLT3 Phosphorylation | ~2 | [1][3] | |
| SEMK2 (WT FLT3) | FLT3 Phosphorylation | 1-3 | [3] | |
| Primary FLT3/ITD AML blasts | FLT3 Autophosphorylation | 2.4 | [1][4] | |
| Sorafenib | Molm14 | Cytotoxicity (MTT) | Comparable to this compound | [1][4] |
| MV4-11 | Cytotoxicity (MTT) | Comparable to this compound | [1][4] | |
| Ba/F3-D835Y | Cytotoxicity | 210 | [5] | |
| Ba/F3-FLT3-ITD+F691L | Cytotoxicity | 1300 | [5] |
Mechanism of Action and Signaling Pathway Inhibition
This compound is classified as a type I FLT3 inhibitor, meaning it binds to the active conformation of the FLT3 receptor.[6][7] In contrast, sorafenib is a type II inhibitor that binds to the inactive conformation.[6] This distinction is critical, as type I inhibitors like this compound can effectively inhibit FLT3 signaling in AML cells with both ITD and kinase domain (KD) mutations, whereas type II inhibitors show reduced activity against FLT3-KD mutations.[6]
The constitutive activation of the FLT3-ITD receptor triggers several downstream signaling pathways that promote cell proliferation and survival, including the STAT5, AKT, and MAPK/ERK pathways.[8][9] Both this compound and sorafenib exert their cytotoxic effects by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals. Immunoblot assays have confirmed that this compound effectively inhibits the phosphorylation of FLT3, AKT, MAPK, and STAT5 in FLT3-ITD cell lines.[4]
References
- 1. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of effects of midostaurin, this compound, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. First Report of Sorafenib in Patients With Acute Myeloid Leukemia Harboring Non-Canonical FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Crenolanib Overcomes Quizartinib Resistance in FLT3-Mutated Acute Myeloid Leukemia
A comparative guide for researchers and drug development professionals on the efficacy of crenolanib against quizartinib-resistant FLT3 mutations, supported by experimental data.
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal white blood cells in the bone marrow. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of AML cases and are associated with a poor prognosis. While the FLT3 inhibitor quizartinib has shown clinical activity, resistance often develops, frequently through the acquisition of secondary mutations in the FLT3 kinase domain, most notably at the D835 residue. This guide provides a comparative analysis of this compound, a potent, type I pan-FLT3 inhibitor, and its activity against such quizartinib-resistant FLT3 mutations.
Superior Efficacy of this compound Against Quizartinib-Resistant Mutants
This compound demonstrates significant inhibitory activity against a range of FLT3 mutations, including those that confer resistance to the type II inhibitor quizartinib.[1][2][3][4] Experimental data consistently shows that this compound is more potent than quizartinib against FLT3-ITD mutations coupled with the D835Y, D835F, and D835V substitutions.[1]
Comparative Inhibitory Activity (IC50, nM)
| FLT3 Mutation | This compound | Quizartinib | Sorafenib |
| FLT3-ITD | ~2 nM | Similar to this compound | Less potent than this compound |
| FLT3-ITD + D835Y | Significantly more potent | Less potent | Less potent |
| FLT3-ITD + D835F | Significantly more potent | Less potent | Less potent |
| FLT3-ITD + D835V | Significantly more potent | Less potent | Less potent |
| FLT3 D835Y (de novo) | Potent inhibition | Less potent | Less potent |
| FLT3 D835V (relapsed) | Potent inhibition | Less potent | Less potent |
Table 1: Summary of IC50 values for this compound, quizartinib, and sorafenib against various FLT3 mutations. Data compiled from in vitro studies.[1]
Mechanism of Action and Resistance
This compound is a type I FLT3 inhibitor, meaning it binds to the active conformation of the FLT3 kinase.[5][6][7] This is a key distinction from type II inhibitors like quizartinib, which bind to the inactive conformation.[6][8] Mutations at the D835 residue lock the FLT3 kinase in an active state, preventing the binding of type II inhibitors and leading to resistance.[6] As a type I inhibitor, this compound can effectively inhibit the constitutively active kinase, thereby overcoming this common resistance mechanism.[5][6]
References
- 1. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validate User [ashpublications.org]
- 3. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FLT3 and PDGFR inhibitor this compound is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Showdown: Crenolanib, Gilteritinib, and Quizartinib in the Fight Against FLT3-Mutated Leukemia
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a critical tool, particularly for patients harboring FLT3 mutations, which are associated with a poor prognosis.[1][2][3] This guide provides an in-vitro comparison of three prominent FLT3 inhibitors: crenolanib, gilteritinib, and quizartinib, offering a detailed examination of their inhibitory activities, selectivity, and impact on cellular signaling pathways.
Kinase Inhibition Profile: A Head-to-Head Comparison
The potency of these inhibitors against FLT3 and its common mutations is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound, Gilteritinib, and Quizartinib Against FLT3 Variants and AML Cell Lines
| Target / Cell Line | This compound (nM) | Gilteritinib (nM) | Quizartinib (nM) |
| FLT3 Wild-Type (WT) | ~2[1] | 5[4][5][6][7] | - |
| FLT3-ITD | 1-3[8] | 0.7 - 1.8[4] | 0.40 - 0.89[9] |
| FLT3-D835Y | 8.8[8] | 1.6[10] | >1000[11] |
| FLT3-ITD-F691L | - | 22[10] | - |
| MV4-11 (FLT3-ITD) | 8[8] | 0.92[10] | 0.31 - 0.56[2][12] |
| MOLM-13 (FLT3-ITD) | - | 2.9[10] | 0.38 - 0.89[2][9] |
| MOLM-14 (FLT3-ITD) | 7[8] | 7.87[9] | 0.67 - 0.73[9] |
Data compiled from multiple sources. Experimental conditions may vary between studies.
Understanding the Mechanism: Type I vs. Type II Inhibition
This compound and gilteritinib are classified as Type I inhibitors, binding to the active conformation of the FLT3 kinase.[9][13] In contrast, quizartinib is a Type II inhibitor, which targets the inactive conformation.[9][13] This distinction is crucial as it influences their activity against different types of mutations. Notably, Type II inhibitors like quizartinib are generally less effective against tyrosine kinase domain (TKD) mutations, such as D835Y, which lock the kinase in an active state.[13][14][15]
Cellular Effects: Proliferation, Viability, and Signaling
The ultimate goal of these inhibitors is to halt the proliferation of leukemic cells. In vitro studies consistently demonstrate that this compound, gilteritinib, and quizartinib effectively reduce the viability of AML cell lines harboring FLT3-ITD mutations.[8][9][10] This is achieved by inhibiting the constitutive activation of the FLT3 receptor, thereby blocking downstream signaling pathways crucial for cell survival and proliferation, such as the STAT5, AKT, and ERK pathways.[10]
Resistance Profiles: A Key Clinical Challenge
A significant hurdle in the long-term efficacy of FLT3 inhibitors is the development of resistance. For the Type II inhibitor quizartinib, resistance often arises from secondary point mutations in the FLT3 tyrosine kinase domain, most commonly at the D835 residue.[13][14][15] Type I inhibitors like this compound and gilteritinib were designed to overcome this resistance mechanism and generally show activity against D835 mutations.[1][15] However, resistance to Type I inhibitors can also emerge, often through mutations in downstream signaling molecules like RAS or through the "gatekeeper" mutation F691L.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate these inhibitors in vitro.
Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the FLT3 kinase.
Objective: To determine the IC50 of each inhibitor against purified FLT3 kinase.
General Procedure:
-
Recombinant FLT3 kinase is incubated with a specific peptide substrate and ATP.[16]
-
A range of concentrations of the inhibitor (this compound, gilteritinib, or quizartinib) is added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures ADP production.[17][18]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[16]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays assess the impact of the inhibitors on the metabolic activity and proliferation of cancer cell lines.
Objective: To determine the IC50 of each inhibitor on the growth of FLT3-mutated AML cell lines.
General Procedure:
-
AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.[19][20]
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a set incubation period (typically 48-72 hours), a viability reagent is added.[21]
-
MTT Assay: A tetrazolium dye (MTT) is added, which is converted to a colored formazan product by metabolically active cells. The color intensity is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This reagent measures ATP levels, which correlate with the number of viable cells. The luminescent signal is measured.
-
-
The IC50 value is determined by plotting cell viability against inhibitor concentration.
Western Blotting
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.
Objective: To confirm the inhibition of FLT3 phosphorylation and downstream signaling pathways.
General Procedure:
-
AML cells are treated with the inhibitors for a specified time.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for total FLT3, phosphorylated FLT3 (p-FLT3), and downstream targets like p-STAT5, p-AKT, and p-ERK.[22][23][24][25]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager. The intensity of the bands indicates the amount of protein.
References
- 1. This compound is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Gilteritinib - Focus Biomolecules [mayflowerbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of effects of midostaurin, this compound, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Cell viability assay [bio-protocol.org]
- 20. 2.5. Cell Viability Assay [bio-protocol.org]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
Dual Inhibition of FLT3: A Synergistic Approach to Overcoming Resistance in Acute Myeloid Leukemia
The combination of crenolanib and sorafenib demonstrates significant synergistic effects in the treatment of FLT3-mutated Acute Myeloid Leukemia (AML), offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Preclinical and clinical evidence highlights the potential of this dual tyrosine kinase inhibitor (TKI) approach, which targets different conformations of the FMS-like tyrosine kinase 3 (FLT3) receptor. This guide provides a comprehensive comparison of the combination therapy versus monotherapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Activating mutations in the FLT3 gene are common drivers of AML and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical activity, resistance often develops, frequently through the acquisition of secondary mutations in the tyrosine kinase domain (TKD). This compound, a type I FLT3 inhibitor, targets the active conformation of the kinase, while sorafenib, a type II inhibitor, binds to the inactive conformation. By targeting both conformations simultaneously, the combination therapy aims to provide a more profound and sustained inhibition of FLT3 signaling, thereby preventing the emergence of resistance.
Quantitative Analysis of Synergistic Efficacy
Preclinical studies have consistently demonstrated the synergistic anti-leukemic activity of the this compound and sorafenib combination. In vitro assays using FLT3-ITD positive AML cell lines, such as MOLM13, have shown that the combination is more effective at inducing apoptosis and inhibiting cell proliferation compared to either agent alone.
| Treatment Group | Metric | MOLM13 Cells | MOLM13-RES Cells | Primary AML Cells (FLT3-ITD+) | Reference |
| This compound + Sorafenib | Combination Index (CI) | < 1.0 (Synergism) | < 1.0 (Synergism) | Synergistic/Additive Pro-apoptotic Effects | [1][2] |
| This compound Monotherapy | - | - | - | - | |
| Sorafenib Monotherapy | - | - | - | - |
In vivo studies using xenograft models of FLT3-ITD AML further support the superiority of the combination therapy. Mice treated with both this compound and sorafenib exhibited a significantly better leukemia response and prolonged survival compared to those receiving single-agent treatment.[1][3]
| Treatment Group | Leukemia Response (p-value) | Survival (p-value) | Emergence of FLT3-KD Mutations (p-value) | Reference |
| This compound + Sorafenib | < 0.005 | < 0.05 | < 0.05 (Fewer mutations) | [1][3] |
| This compound Monotherapy | - | - | - | [1] |
| Sorafenib Monotherapy | - | - | - | [1] |
A pilot clinical study in pediatric patients with relapsed or refractory FLT3-ITD-positive AML has shown that the combination is tolerable and demonstrates anti-leukemic activity. Of the eight evaluable patients, three achieved complete remission (one with incomplete count recovery) and one had a partial remission.[1]
Mechanism of Synergistic Action: Dual Targeting of FLT3 Signaling
The synergistic effect of this compound and sorafenib stems from their complementary mechanisms of action on the FLT3 signaling pathway. FLT3 activation leads to the phosphorylation of downstream signaling molecules, including STAT5 and ERK, which are crucial for leukemic cell proliferation and survival.
The combination of this compound and sorafenib leads to a more potent and sustained inhibition of FLT3 phosphorylation and its downstream effectors. Pharmacodynamic studies in xenograft models showed that the combination inhibited phosphorylated STAT5 (p-STAT5) to 7.5% and phosphorylated ERK (p-ERK) to 35% of vehicle-treated mice, a level of inhibition not achieved with either single agent.[1]
Caption: Dual inhibition of the FLT3 signaling pathway.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic anti-leukemic effect of this compound and sorafenib in AML cell lines.
Methodology:
-
Cell Culture: Human FLT3-ITD positive AML cell lines (e.g., MOLM13) and sorafenib-resistant lines (MOLM13-RES) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, sorafenib, or the combination of both for 48-72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Western Blot Analysis of FLT3 Signaling
Objective: To evaluate the effect of the drug combination on the phosphorylation of FLT3 and its downstream targets.
Methodology:
-
Cell Treatment: AML cells are treated with this compound, sorafenib, or the combination for a specified time (e.g., 1-8 hours).
-
Protein Extraction: Cells are lysed, and protein concentrations are determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated FLT3, STAT5, and ERK.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To assess the in vivo efficacy of the this compound and sorafenib combination.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are intravenously or subcutaneously injected with FLT3-ITD positive AML cells (e.g., MOLM13).
-
Treatment Administration: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment groups: vehicle control, this compound monotherapy, sorafenib monotherapy, and this compound + sorafenib combination therapy. Drugs are administered orally at predetermined doses and schedules.
-
Monitoring: Tumor burden is monitored regularly using bioluminescence imaging or measurement of tumor volume. Animal survival is also recorded.
-
Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow and spleen are harvested to assess leukemic infiltration and for molecular analysis (e.g., western blotting for p-FLT3, p-STAT5, p-ERK).
-
Mutation Analysis: DNA is extracted from leukemic cells to assess for the emergence of FLT3-KD mutations by deep amplicon sequencing.[1]
Caption: Overview of the experimental workflow.
Conclusion
The combination of this compound and sorafenib represents a rational and highly synergistic strategy for the treatment of FLT3-mutated AML. By targeting both the active and inactive conformations of the FLT3 kinase, this dual inhibitor approach leads to a more profound and durable suppression of oncogenic signaling. The preclinical and early clinical data strongly support the continued investigation of this combination as a means to improve patient outcomes and overcome the challenge of acquired resistance to FLT3-targeted therapies. The detailed experimental protocols provided herein offer a framework for further research into this promising therapeutic strategy.
References
- 1. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, this compound, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The sorafenib plus nutlin-3 combination promotes synergistic cytotoxicity in acute myeloid leukemic cells irrespectively of FLT3 and p53 status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Crenolanib
For laboratory professionals engaged in the pioneering work of drug development, the safe handling of investigational compounds like Crenolanib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a layered approach to personal protection is crucial to minimize exposure risks. The following table summarizes the required PPE based on available safety data sheets.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with this compound powder or solutions.[1][2] |
| Hand Protection | Protective gloves | To prevent skin contact and absorption.[1][2] Gloves should be inspected prior to use.[2] |
| Body Protection | Impervious clothing / Laboratory coat | To protect skin from accidental spills or contact.[1] |
| Respiratory Protection | Suitable respirator | Recommended, especially when handling the powder form to avoid inhalation of dust and aerosols.[1][3] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment and ensuring the stability of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or aerosols.[2][4]
-
Emergency Equipment: Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1]
Storage:
-
Container: Keep the container tightly sealed to prevent contamination and exposure.[1][5]
-
Temperature: Storage conditions are critical for the stability of this compound.
-
Environment: Store in a cool, well-ventilated place away from direct sunlight and sources of ignition.[1]
Emergency Procedures: First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[1][4] Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2] Never give anything by mouth to an unconscious person.[2] |
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is vital to prevent environmental contamination and ensure regulatory compliance. As this compound is an investigational drug, it should be handled as hazardous waste.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated from general laboratory waste.[6][7]
-
Containment:
-
Disposal Method: Dispose of all this compound waste through a licensed hazardous waste disposal service.[7] Do not allow the product to enter drains or water courses.[1][5] It is imperative to follow all local, state, and federal regulations for the disposal of chemical and pharmaceutical waste.[6]
Operational Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the key steps from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound in a laboratory setting.
References
- 1. CP-868596 (this compound)|670220-88-9|MSDS [dcchemicals.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. plexbio.com [plexbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
